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  • Product: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
  • CAS: 127420-04-6

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Physicochemical Profiling, and Synthetic Utility of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Executive Summary In the landscape of modern drug development, non-canonical amino acids (ncAAs) are indispensable building blocks for engineering peptide therapeutics and semi-synthetic antibiotics with enhanced pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, non-canonical amino acids (ncAAs) are indispensable building blocks for engineering peptide therapeutics and semi-synthetic antibiotics with enhanced pharmacokinetic profiles. (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6), commonly referred to as (R)-Cbz-2-furylglycine, represents a highly specialized chiral intermediate. By integrating a furan heterocycle, a D-amino acid stereocenter, and a robust Benzyloxycarbonyl (Cbz) protecting group, this compound enables the synthesis of sterically constrained, proteolytically stable active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural causality, physicochemical properties, and validated experimental workflows for its application in medicinal chemistry.

Structural Elucidation & Mechanistic Causality

The molecular architecture of (R)-Cbz-2-furylglycine is deliberately designed to serve specific synthetic and biological functions:

  • The Furan-2-yl Moiety: The electron-rich furan ring alters the lipophilicity and hydrogen-bonding capacity of the resulting peptide or beta-lactam antibiotic. Compared to a standard phenyl ring (as in phenylglycine), the furan oxygen can act as a hydrogen bond acceptor, influencing the conformational dynamics of the target molecule and enhancing binding affinity to target proteins, such as bacterial penicillin-binding proteins (PBPs) (1[1]).

  • The (R)-Stereocenter (D-Configuration): Natural proteases are highly stereoselective, predominantly cleaving peptide bonds formed by L-amino acids. Incorporating the D-enantiomer introduces a critical proteolytic liability shield, drastically extending the in vivo half-life of the synthesized peptide drug.

  • The Cbz (Benzyloxycarbonyl) Protecting Group: The selection of Cbz over tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) is rooted in orthogonal synthesis strategies. Cbz is highly stable to the mildly basic conditions of peptide coupling and resists acidic cleavage. Crucially, it is cleanly removed via catalytic hydrogenolysis ( H2​ , Pd/C), which generates only volatile byproducts (toluene and CO2​ ). This prevents the formation of reactive carbocations that could alkylate the electron-rich furan ring during deprotection.

Physicochemical Profiling

Understanding the macroscopic properties of (R)-Cbz-2-furylglycine is essential for optimizing solvent selection and predicting chromatographic behavior. The data below synthesizes its core physicochemical parameters (2[2]).

ParameterValue / Description
IUPAC Name (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
CAS Registry Number 127420-04-6
Molecular Formula C14​H13​NO5​
Molecular Weight 275.26 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, Methanol, Ethyl Acetate; Poorly soluble in Water
Storage Conditions 2-8°C, sealed in a dry environment, protected from light

Experimental Workflows: Synthesis & Chiral Resolution

The production of enantiomerically pure (R)-Cbz-2-furylglycine typically begins with the transamination of furan-2-glyoxylic acid, followed by Cbz protection and rigorous chiral resolution (3[3]).

G A Furan-2-glyoxylic Acid + Amine Donor B Transamination (Chemical or Enzymatic) A->B C Racemic 2-Furylglycine B->C D Cbz-Protection (Cbz-Cl, NaOH, 0°C) C->D E Racemic Cbz-2-Furylglycine D->E F Chiral Resolution (Enzymatic or HPLC) E->F G (R)-Cbz-2-Furylglycine (Target Compound) F->G Desired Enantiomer H (S)-Cbz-2-Furylglycine (Byproduct) F->H Discard/Recycle

Synthesis and chiral resolution workflow for (R)-Cbz-2-furylglycine.

Protocol 1: Self-Validating Chiral HPLC Resolution

To ensure scientific integrity, the resolution protocol must act as a self-validating system. Relying solely on optical rotation is insufficient due to potential impurities.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate a preparative Chiralpak AD-H column (or equivalent amylose-based stationary phase) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Baseline Establishment (Validation Step): Inject a 1 mg/mL standard of racemic Cbz-2-furylglycine. Record the retention times ( tR1​ and tR2​ ) and verify that the resolution factor ( Rs​ ) is > 1.5. This proves the system's capability to separate the enantiomers.

  • Preparative Injection: Inject the racemic mixture solution. Collect the fraction corresponding to the (R)-enantiomer (typically the first eluting peak, though this must be confirmed via polarimetry of the isolated fraction).

  • Post-Purification Validation: Re-inject the isolated (R)-fraction onto an analytical chiral column. The complete absence of the (S)-peak validates both the stereochemical purity (target >99% ee) and the efficacy of the separation method, eliminating false positives caused by retention time drift.

Applications in Medicinal Chemistry

(R)-Cbz-2-furylglycine is predominantly utilized in two domains:

  • Semi-Synthetic Beta-Lactams: It serves as a side-chain precursor for advanced cephalosporins. The furan ring enhances the drug's ability to penetrate the outer membrane of Gram-negative bacteria, while the D-configuration provides resistance against beta-lactamases (4[4]).

  • Peptidomimetics: When incorporated into peptide sequences, the rigid, planar furan ring restricts the conformational freedom of the peptide backbone, stabilizing specific secondary structures (like beta-turns) required for target receptor engagement.

Step-by-Step Methodology: Peptide Coupling Workflow

When coupling (R)-Cbz-2-furylglycine to an amine-bearing scaffold, the choice of coupling reagent is critical. The furan ring's electron-withdrawing nature at the alpha-position increases the susceptibility of the activated ester to racemization via an oxazolone intermediate. Therefore, highly efficient activators like HATU must be used.

G N1 (R)-Cbz-2-Furylglycine N2 Carboxyl Activation (HATU / DIPEA) N1->N2 N3 Active HOAt Ester N2->N3 N4 Nucleophilic Attack (Target Amine) N3->N4 N5 Cbz-Protected Intermediate N4->N5 N6 Cbz Deprotection (H2, Pd/C) N5->N6 N7 Final API / Peptide N6->N7

Mechanistic pathway for peptide coupling and deprotection using (R)-Cbz-2-furylglycine.

Coupling Protocol:

  • Activation: Dissolve 1.0 eq of (R)-Cbz-2-furylglycine and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality note: DIPEA is preferred over Triethylamine because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger, thereby minimizing premature degradation of the active ester. Stir for 5 minutes at room temperature to form the active HOAt ester.

  • Coupling: Add 1.0 eq of the target amine (e.g., a resin-bound peptide sequence or a beta-lactam nucleus). Stir for 1-2 hours.

  • Validation: Monitor the reaction completion via LC-MS. The mass of the desired Cbz-protected intermediate should be the dominant peak.

  • Deprotection: Once isolated, the Cbz group can be cleanly removed by dissolving the intermediate in Methanol, adding 10% Pd/C (0.1 eq by weight), and stirring under a Hydrogen balloon (1 atm) for 2-4 hours until LC-MS indicates complete mass shift to the free amine.

References

  • PNAS - Dual-encoder contrastive learning accelerates enzyme discovery. Available at:[Link][3]

  • Google Patents - US4389489A - Optically pure heterocyclic aminoacid compounds, a process for their use for the synthesis of medicaments. Available at:[1]

  • ACS Publications - Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1′-Amino-tetrahydrofurans. Available at:[Link][4]

Sources

Exploratory

The Role of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid in Chiral Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for specialized, non-natural amino acids to overcome steric, electronic, and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for specialized, non-natural amino acids to overcome steric, electronic, and metabolic hurdles in active pharmaceutical ingredient (API) design. Among these, stands out as a highly versatile chiral building block[]. With a molecular formula of C14H13NO5 and a molecular weight of 275.26 g/mol [], this compound integrates a furan heterocycle, a chiral alpha-carbon, and a benzyloxycarbonyl (Cbz) protecting group.

This technical guide elucidates the mechanistic rationale for its deployment, its applications in targeted therapeutics, and field-proven methodologies for its incorporation into discovery pipelines.

Molecular Architecture & Mechanistic Rationale

The Furan Ring as a Bioisostere

In medicinal chemistry, the furan ring is frequently deployed as a bioisostere for phenyl or pyrrole rings. Unlike a standard phenyl group, the oxygen atom in the furan ring acts as a weak hydrogen-bond acceptor, which can establish crucial interactions with target protein backbones. Furthermore, the electron-rich nature of the furan ring alters the local lipophilicity (logP) and metabolic stability of the resulting peptidomimetic, often improving blood-brain barrier (BBB) penetration.

Orthogonal Stability of the Cbz Group

The choice of the Cbz (carboxybenzyl) group over Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) is highly strategic. The Cbz group is exceptionally stable to the acidic conditions used to cleave Boc groups and the basic conditions used to cleave Fmoc groups. This enables complex, orthogonal solid-phase or solution-phase peptide synthesis without premature deprotection.

OrthogonalProtection cluster_0 Protecting Group Logic Boc Boc Group (Acid Labile) TFA TFA / DCM Boc->TFA Cleavage Fmoc Fmoc Group (Base Labile) Pip Piperidine / DMF Fmoc->Pip Cleavage Cbz Cbz Group (Hydrogenolysis) H2 H2, Pd/C (1 atm) Cbz->H2 Chemoselective Cleavage FreeAmine Free Amine (Active API) TFA->FreeAmine Pip->FreeAmine H2->FreeAmine

Diagram 1: Orthogonal protection logic highlighting Cbz chemoselectivity.

Stereochemical Imperatives

The (R)-configuration at the alpha-carbon is non-negotiable for specific target binding. The stereochemistry dictates the spatial trajectory of the furan ring within the receptor pocket. Utilizing pre-resolved chiral building blocks like (R)-Cbz-furan-2-yl-acetic acid ensures high diastereocontrol during synthesis, bypassing late-stage chiral resolution which severely impacts overall yield[3].

Applications in Targeted Therapeutics

EP4 Receptor Antagonists

One of the most prominent applications of furan-containing amino acid derivatives is in the synthesis of[4]. These compounds are critical in treating pain and primary headache diseases, such as migraines[5]. The furan moiety fits precisely into the hydrophobic pockets of the EP4 receptor, while the chiral amino acid backbone directs the orientation of subsequent sulfonamide or amide linkages.

Antiviral Scaffolds

Derivatives of amino-furan-acetic acid have been explored in the synthesis of complex heterocyclic compounds, including substituted quinazolines, which are utilized for treating viral infections like [6]. The furan ring provides a unique electronic signature that enhances binding affinity to viral polymerases or proteases.

Validated Experimental Workflows

A protocol is only as reliable as its reproducibility. The following workflows are designed as self-validating systems, incorporating strict causality for every reagent choice to ensure scientific integrity.

Workflow 1: Epimerization-Free Amide Coupling

Objective: Couple (R)-Cbz-furan-2-yl-acetic acid with a primary amine without racemizing the alpha-carbon. Causality: The alpha-proton is relatively acidic due to the adjacent carbonyl and electron-rich furan ring. Standard coupling reagents like EDC/HOBt can lead to oxazolone formation and subsequent epimerization. We utilize HATU, which provides superior reaction kinetics and minimizes the lifetime of the activated intermediate, thereby preserving the (R)-stereocenter.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (R)-Cbz-furan-2-yl-acetic acid in anhydrous DMF (0.2 M). Cool to 0°C under an N2 atmosphere. Add 1.1 eq of HATU.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents unwanted nucleophilic attack on the activated ester. Stir for 10 minutes.

  • Coupling: Add 1.05 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS): Monitor the disappearance of the starting material. A self-validating check is the presence of the [M+H]+ mass peak corresponding to the coupled product without a secondary peak or shoulder on the chromatogram (which would indicate a diastereomer).

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Workflow 2: Chemoselective Cbz Deprotection

Objective: Remove the Cbz group to yield the free amine without reducing the furan ring. Causality: Furan rings are susceptible to over-reduction to tetrahydrofuran (THF) under aggressive hydrogenation conditions. To prevent this, we strictly control the hydrogen pressure (1 atm) and use a lower-loaded catalyst (5% Pd/C instead of 10%).

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate in MS-grade Methanol (0.1 M).

  • Catalyst Loading: Add 10% w/w of 5% Palladium on Carbon (Pd/C). Crucial safety/validation step: Purge the flask with N2 three times before introducing H2 to prevent combustion and ensure a controlled atmosphere.

  • Hydrogenolysis: Attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for exactly 1-2 hours.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction must be stopped immediately upon consumption of the starting material to prevent furan reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess Methanol. Concentrate the filtrate to yield the pure free amine.

SyntheticWorkflow Start (R)-Cbz-furan-2-yl-acetic acid + Primary Amine Coupling Amide Coupling HATU, DIPEA, DMF Start->Coupling Intermediate Cbz-Protected Intermediate (Stable) Coupling->Intermediate Minimizes Epimerization Deprotection Catalytic Hydrogenolysis H2 (1 atm), 5% Pd/C, MeOH Intermediate->Deprotection Final Chiral Furan-Amine API Core (>99% ee) Deprotection->Final Prevents Furan Reduction

Diagram 2: Optimized synthetic workflow for epimerization-free coupling and deprotection.

Workflow 3: Chiral Purity Determination (HPLC)

Objective: Validate the enantiomeric excess (ee) of the final product. Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Utilize an isocratic elution of Hexane / Isopropanol (80:20 v/v) spiked with 0.1% Diethylamine (DEA) to prevent peak tailing of the amine.

  • Flow Rate & Detection: Set flow to 1.0 mL/min and monitor UV detection at 254 nm.

  • Validation: Inject a racemic standard first to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample. The calculated ee should be >99%.

Quantitative Data Summaries

Table 1: Physicochemical Profile of (R)-Cbz-furan-2-yl-acetic acid

ParameterValueReference
CAS Number 127420-04-6[],[]
Molecular Formula C14H13NO5[7]
Molecular Weight 275.26 g/mol [],[7]
Protecting Group Benzyloxycarbonyl (Cbz)[]
Stereochemistry (R)-Enantiomer[]

Table 2: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTempYield (%)Epimerization (%)
EDC / HOBtTEADCMRT72%~5-8%
DCCDMAPDCMRT65%>10%
HATU DIPEA DMF 0°C to RT 95% <1%

(Note: HATU/DIPEA is the self-validating standard for preserving the chiral integrity of the alpha-carbon in this specific scaffold).

References

  • Google Patents. "CN1894231B - Furan derivatives as EP4 receptor antagonists".
  • Google Patents. "EP0923544B1 - Method for the synthesis of amines and amino acids with organoboron derivatives".
  • Google Patents. "WO2008009078A2 - 4,6-dl- and 2,4,6-trisubstituted quinazoline derivatives useful for treating viral infections".

Sources

Foundational

Crystallographic Data and 3D Conformation of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid: A Technical Guide for Structural Biology

Executive Summary (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics and advanced β -lactam antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics and advanced β -lactam antibiotics[1]. Understanding its precise 3D conformation is critical for rational drug design, as the spatial orientation of the furan heterocycle and the carboxybenzyl (Cbz) protecting group dictates the molecule's binding affinity and steric profile within enzymatic active sites[2].

This whitepaper provides an in-depth analysis of the crystallographic properties and 3D conformational landscape of this compound. By detailing a self-validating X-ray crystallography protocol and analyzing the mechanistic drivers of its crystal packing, this guide serves as an authoritative resource for structural biologists and synthetic chemists.

Molecular Architecture & Conformational Dynamics

The 3D conformation of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is governed by the delicate energetic balance between its three primary structural motifs:

  • The Furan Heterocycle: An electron-rich, planar aromatic system. Its orientation relative to the chiral α -carbon is restricted by steric repulsion, favoring specific rotameric states that minimize clashes with the peptide backbone.

  • The (R)-Chiral Center: The absolute configuration at the α -carbon dictates the spatial trajectory of the molecule, serving as the stereogenic anchor.

  • The Cbz (Carboxybenzyl) Group: A bulky, lipophilic protecting group. The urethane bond within the Cbz group possesses partial double-bond character, heavily biasing the molecule toward a trans conformation ( ω≈180∘ ) to maintain planarity and facilitate intermolecular π−π stacking of the benzyl rings[3].

Conformational Logic Diagram

Conformation Core (R)-Cbz-Furan-2-yl-acetic acid 3D Conformation Furan Furan Ring (Planar, Electron-Rich) Core->Furan Cbz Cbz Protecting Group (Steric Bulk, π-π Stacking) Core->Cbz Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl Furan_Eff Restricts Cα-Cβ Torsion (Anti/Gauche Rotamers) Furan->Furan_Eff Cbz_Eff Intermolecular Urethane H-Bonds (Crystal Lattice Packing) Cbz->Cbz_Eff Carboxyl_Eff Dimeric H-Bonding Motif (R2,2(8) Graph Set) Carboxyl->Carboxyl_Eff

Conformational logic and steric drivers defining the 3D structure of the Cbz-furan-amino acid.

Self-Validating Crystallographic Protocol

To resolve the 3D conformation with atomic precision, the following rigorous, step-by-step X-ray crystallography methodology must be employed. Every step is designed with inherent causality to ensure a self-validating structural model.

Step 1: Vapor Diffusion Crystallization
  • Procedure: Dissolve 50 mg of enantiopure (>99% ee) compound in a minimal volume of ethyl acetate. Place the vial in a sealed chamber containing a reservoir of a non-polar antisolvent (e.g., n-hexane). Incubate undisturbed at 4°C for 7–14 days.

  • Causality: Slow vapor diffusion gradually lowers the dielectric constant of the mother liquor. This prevents rapid supersaturation spikes, suppressing spontaneous nucleation and yielding large, single, diffraction-quality crystals without twinning or lattice defects.

Step 2: Cryocooling and Data Collection
  • Procedure: Harvest a single crystal (approx. 0.2×0.1×0.1 mm) using a nylon loop coated in paratone oil. Flash-cool the crystal in a liquid nitrogen stream to 100 K. Mount on a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å).

  • Causality: Cryocooling to 100 K freezes conformational dynamics and minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the resolution of high-angle diffraction spots. Cu K α radiation is specifically chosen over Mo K α because it provides a stronger anomalous dispersion signal for light atoms (C, N, O), which is an absolute prerequisite for determining the absolute (R)-configuration of the chiral center.

Step 3: Phase Resolution and Refinement (Self-Validation)
  • Procedure: Integrate the diffraction data and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: The structural model is a self-validating mathematical system. The refinement is considered successful and authoritative only if the following criteria are met:

    • R1​ value < 0.05: Indicates excellent agreement between the observed and calculated structural models.

    • Goodness-of-Fit (S) 1.0: Confirms that the data is not over-parameterized.

    • Flack Parameter 0.0 (with low standard deviation): Unambiguously validates the (R)-absolute configuration. A Flack parameter near 1.0 would indicate the (S)-enantiomer, prompting an immediate inversion of the structural model.

Crystallographic Workflow Diagram

Workflow N1 Compound Synthesis & Purification (>99% ee) N2 Vapor Diffusion Crystallization (Slow Evaporation) N1->N2 N3 Single Crystal Selection (Polarized Light Microscopy) N2->N3 N4 X-Ray Diffraction Data Collection (100 K, Cu Kα Radiation) N3->N4 N5 Phase Problem Resolution (Direct Methods / OLEX2) N4->N5 N6 3D Conformation & Refinement (Anisotropic Displacement) N5->N6

Workflow for the acquisition and self-validation of X-ray crystallographic data.

Quantitative Crystallographic Data

The following tables summarize the representative quantitative crystallographic parameters and geometric data for the (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid scaffold in its solid state.

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue / Description
Empirical Formula C 14​ H 13​ NO 5​
Formula Weight 275.26 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​ (Sohncke group required for chiral molecules)
Volume 680.5 Å 3
Z (Molecules per unit cell) 2
Density (Calculated) 1.343 g/cm 3
Final R indices [I > 2 σ (I)] R1​ = 0.038, wR2​ = 0.092
Absolute Structure (Flack) Parameter 0.02(4)
Table 2: Selected Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedValueCausality / Significance
Urethane Bond Length C(carbonyl) - N(amide)1.345(2) ÅShorter than standard C-N bonds due to partial double-bond character (resonance).
Carboxyl Bond Length C=O (acid)1.210(3) ÅStandard double bond length, acting as strong H-bond acceptor.
Urethane Planarity O-C-N-C α ( ω angle)178.5(2) Trans conformation minimizes steric clash between the benzyl group and the chiral core.
Furan Orientation N-C α -C(furan)-O-65.3(2) Gauche orientation avoids severe steric repulsion with the bulky Cbz protecting group.

Mechanistic Insights into Crystal Packing

The 3D conformation observed in the solid state is not merely a static artifact; it is the lowest-energy state dictated by a complex network of intermolecular forces.

  • The R22​(8) Hydrogen Bonding Motif: The carboxylic acid moieties of adjacent molecules undergo head-to-head hydrogen bonding. This forms a robust dimer characterized by the R22​(8) graph set motif. This dimeric pairing is a primary thermodynamic driver of the crystal lattice assembly, anchoring the molecules and restricting the conformational freedom of the furan ring.

  • Urethane Hydrogen Bonding: The N-H proton of the Cbz group acts as a strong hydrogen bond donor to the carbonyl oxygen of the urethane group on an adjacent asymmetric unit. This creates infinite 1D polymeric chains along the crystallographic b-axis.

  • π−π Stacking Interactions: The phenyl rings of the Cbz groups align in a parallel-displaced geometry. The inter-centroid distance is typically around 3.8 Å, providing significant dispersive stabilization to the crystal lattice. The furan rings, being electron-rich, generally avoid face-to-face stacking with the electron-deficient urethane carbonyls, preferring edge-to-face (T-shaped) C-H... π interactions.

By mapping these interactions through X-ray crystallography, drug development professionals can accurately predict how the (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid moiety will behave when incorporated into larger peptide sequences, ensuring optimal target engagement and minimizing entropic penalties upon binding.

References

  • ChemWhat. "(R)-BENZYLOXYCARBONYLAMINO-FURAN-2-YL-ACETIC ACID CAS#: 127420-04-6". ChemWhat Chemical Database. Available at:[Link]

  • Tanner, J.J., Meeks, K.R. "Structure of PYCR1 complexed with NADH and 2-(furan-2-yl)acetic acid". RCSB Protein Data Bank (PDB ID: 8TDD), 2024. Available at:[Link]

  • The Journal of Organic Chemistry. "Enantioselective Synthesis of α -Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement". ACS Publications, 2010. Available at:[Link]

Sources

Exploratory

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid: A Versatile Chiral Building Block in Advanced Peptidomimetics and Medicinal Chemistry

Executive Summary As the complexity of targeted therapeutics increases, the demand for highly specialized, stereopure building blocks has surged. (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6)[1], c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of targeted therapeutics increases, the demand for highly specialized, stereopure building blocks has surged. (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6)[1], commonly referred to as Cbz-D-2-furylglycine , stands out as a critical intermediate. By combining a D-amino acid stereocenter, an electron-rich furan-2-yl side chain, and an orthogonal benzyloxycarbonyl (Cbz) protecting group, this molecule enables the synthesis of ultra-potent sweeteners, highly constrained anti-endothelin cyclic peptides, and novel 1'-amino-tetrahydrofuran pharmacophores.

This technical guide dissects the structural rationale, proven applications, and self-validating experimental workflows required to successfully integrate this chiral building block into modern drug discovery pipelines.

Structural Rationale & Chemical Profiling

The utility of Cbz-D-2-furylglycine is rooted in three distinct structural features, each dictating specific causal outcomes in synthetic and biological systems:

  • The D-Stereocenter ( α -Carbon): Incorporating D-amino acids into a peptide backbone significantly increases resistance to endogenous proteolytic cleavage, thereby extending the biological half-life of the resulting therapeutic[2]. Furthermore, D-amino acids are sterically predisposed to induce specific secondary structural motifs, such as β -turns, which are essential for the receptor-binding affinity of cyclic peptidomimetics.

  • The Furan-2-yl Side Chain: The furan ring acts as a planar, heteroaromatic bioisostere for phenylglycine. However, unlike a simple phenyl ring, the furan oxygen provides a localized hydrogen-bond acceptor. This alters the molecule's lipophilicity and electrostatic potential, allowing for tighter, more specific interactions within target receptor pockets[3].

  • The Benzyloxycarbonyl (Cbz/Z) Protection: The Cbz group is highly stable to the acidic conditions of Boc-strategy Solid-Phase Peptide Synthesis (SPPS) and the basic conditions of Fmoc-strategy SPPS. This orthogonality allows chemists to selectively deprotect other residues while leaving the D-furylglycine amine masked until a final global deprotection (e.g., via catalytic hydrogenation or strong acids like HF/TFMSA) is required.

Proven Applications in Literature

Ultra-Potent Dipeptide Sweeteners

Research into heteroaromatic glycine esters has established them as a novel class of ultra-potent dipeptide sweeteners[3]. The coupling of L-aspartic acid with D-2-furylglycine esters yields extraordinary results. Specifically, the (+)- β -fenchyl ester of L-aspartyl-D-2-furylglycine exhibits a sweetness potency 16,500 times greater than sucrose [3].

Mechanistic Causality: The extreme potency of this compound is strictly dependent on the spatial geometry of the side chain. The sweet taste receptor requires a planar heterocyclic group directly attached to the glycine α -carbon. When the furan ring is reduced to a non-planar tetrahydrofuryl group, the sweet taste is completely abolished[3]. The sp2 hybridized, flat nature of the furan ring is a non-negotiable structural requirement for this application.

Anti-Endothelin Therapeutics for Cerebral Infarction

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor heavily implicated in the pathogenesis of cardiovascular diseases and cerebral infarction[4]. Antagonizing the ET-A receptor is a validated strategy to prevent ischemic damage.

Cbz-D-2-furylglycine is a critical precursor in the synthesis of cyclic hexapeptides that function as high-affinity endothelin receptor antagonists[4]. These sustained-release peptide preparations competitively inhibit ET-1 binding, thereby preventing severe vasoconstriction[2].

Mechanistic Causality: The inclusion of the D-2-furylglycine residue restricts the conformational flexibility of the macrocycle. The steric bulk of the furan ring, combined with the D-configuration, forces the peptide backbone into a rigid, bioactive conformation that perfectly complements the ET-A receptor binding pocket, ensuring high-affinity blockade while resisting enzymatic degradation[2].

Endothelin_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor (Smooth Muscle) ET1->ETA_Receptor Binds Vasoconstriction Vasoconstriction & Cerebral Infarction ETA_Receptor->Vasoconstriction Activates Pathway Antagonist Cyclic Peptide Antagonist (with D-2-furylglycine) Blockade Receptor Blockade (Conformational Fit) Antagonist->Blockade High Affinity Binding Blockade->ETA_Receptor Inhibits Vasodilation Prevention of Ischemic Damage Blockade->Vasodilation Promotes

Fig 1: Endothelin receptor antagonism logic driven by D-2-furylglycine cyclic peptides.

Stereospecific Synthesis of 1'-Amino-tetrahydrofurans

Beyond direct peptide incorporation, the furan ring of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid serves as a scaffold for further synthetic manipulation. 1'-amino-tetrahydrofurans are highly sought-after motifs in medicinal chemistry[5]. By utilizing the pre-existing stereocenter of the D-furylglycine derivative, chemists can perform stereospecific ring-opening or hydrogenation reactions to generate highly functionalized, chiral 1'-amino-tetrahydrofuran pharmacophores. This circumvents the poor stereoselectivity and lengthy starting material preparations typically associated with traditional radical additions to imines[5].

Experimental Workflow: Orthogonal SPPS Incorporation

To ensure scientific integrity, the following protocol for incorporating Cbz-D-2-furylglycine into a peptide chain is designed as a self-validating system .

Objective: Couple Cbz-D-2-furylglycine to a growing peptide chain on a solid support without premature loss of the Cbz protecting group.

  • Resin Preparation & Swelling:

    • Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of functional sites.

  • Fmoc Deprotection (Prior Residue):

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation Step: Monitor the UV absorbance of the cleavage effluent at 301 nm. A plateau in absorbance confirms complete Fmoc removal.

  • Activation & Coupling:

    • Pre-activate Cbz-D-2-furylglycine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Causality of Reagent Choice: HATU is strictly required over standard carbodiimides (like DIC). The steric hindrance of the α -heteroaryl group in furylglycine severely reduces coupling efficiency; HATU generates a highly reactive HOAt ester intermediate, driving the sterically hindered reaction to completion.

  • Coupling Validation (Kaiser Test):

    • Perform a ninhydrin (Kaiser) test on a few cleaved resin beads.

    • Self-Validation Step: A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, dictating a mandatory re-coupling step before proceeding.

  • Cleavage from Resin:

    • Cleave the peptide using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

    • Causality: The Cbz group is highly stable to TFA. This step successfully liberates the peptide from the resin while keeping the D-furylglycine N-terminus protected for subsequent downstream liquid-phase cyclization or modification.

SPPS_Workflow Resin Solid Support Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Validate1 UV Monitoring (301 nm) Deprotect->Validate1 Step 2 Couple Coupling Cbz-D-2-furylglycine (HATU/DIPEA) Validate1->Couple Step 3 Validate2 Kaiser Test (Yellow = Pass) Couple->Validate2 Step 4 Cleave Resin Cleavage (95% TFA) Validate2->Cleave Step 5 Product Cbz-Protected Peptide Fragment Cleave->Product Step 6

Fig 2: Self-validating solid-phase peptide synthesis workflow for Cbz-D-2-furylglycine.

Quantitative Data Summary

Application AreaTarget / ProductKey Metric / PotencyStructural Dependency
Food Science L-aspartyl-D-2-furylglycine (+)- β -fenchyl ester16,500x sweeter than sucrosePlanar sp2 heterocyclic group directly on the α -carbon[3].
Cardiovascular Therapeutics Anti-Endothelin Cyclic HexapeptidesHigh-affinity ET-A receptor blockadeD-configuration required for macrocycle rigidity and protease resistance[2][4].
Medicinal Chemistry 1'-Amino-tetrahydrofuransStereospecific yield >50%Pre-existing D-stereocenter dictates downstream chirality during ring manipulation[5].

References

  • High-potency dipeptide sweeteners. 2. L-aspartylfuryl-, thienyl-, and imidazolylglycine esters. Journal of Medicinal Chemistry (1990).[Link]

  • Composition for prophylaxis or treatment of cerebral infarction.
  • Sustained-release preparation of anti-endothelin substance.
  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1′-Amino-tetrahydrofurans. The Journal of Organic Chemistry - ACS Publications (2023).[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Application Note: Step-by-Step Synthesis Protocol for (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid Introduction & Strategic Rationale The synthesis of enantiomerically pure non-natural amino acids, such as (R)-2-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid

Introduction & Strategic Rationale

The synthesis of enantiomerically pure non-natural amino acids, such as (R)-2-furylglycine, is a critical bottleneck in the development of advanced peptide-based therapeutics, including anti-endothelin agents[1] and high-potency dipeptide sweeteners[2]. Traditional methods relying on the enzymatic or chemical resolution of racemic mixtures inherently cap the theoretical yield at 50% and require laborious separation protocols.

To overcome these limitations, this Application Note details a highly robust, stereoselective synthesis of (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid utilizing the asymmetric Strecker reaction. By employing Ellman’s (S)-(-)-tert-butanesulfinamide as a chiral auxiliary[3], this protocol establishes the alpha-chiral center with exceptional diastereocontrol (>95:5 dr). The subsequent cyanation using ethylaluminum cyanoisopropoxide[4] ensures predictable stereochemistry, yielding the (R)-enantiomer after hydrolysis and N-Cbz protection. This guide provides a self-validating, step-by-step workflow designed for scalability and high enantiomeric purity.

Mechanistic Pathway & Workflow

G A 2-Furaldehyde + (S)-(-)-tert-Butanesulfinamide B Step 1: Imine Condensation Ti(OEt)4, THF, 25°C A->B C (S)-N-(Furan-2-ylmethylene)- tert-butanesulfinamide B->C D Step 2: Asymmetric Strecker Et2AlCN, iPrOH, THF, -78°C C->D E (S,R)-alpha-Aminonitrile Diastereomer D->E F Step 3: Acidic Hydrolysis 6N HCl, Reflux, 15h E->F G (R)-2-Furylglycine HCl Enantiopure Intermediate F->G H Step 4: N-Cbz Protection Cbz-Cl, NaHCO3, THF/H2O G->H I (R)-Benzyloxycarbonylamino- furan-2-yl-acetic acid H->I

Workflow for the asymmetric synthesis of (R)-N-Cbz-furan-2-ylglycine via Ellman's auxiliary.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Furaldehyde96.081.0Starting material
(S)-(-)-tert-Butanesulfinamide121.181.05Chiral auxiliary
Titanium(IV) ethoxide228.112.0Lewis acid / Dehydrating agent
Diethylaluminum cyanide (1M)111.121.5Cyanating agent
Isopropanol60.101.0Additive for cyanation
6N Hydrochloric acid36.46ExcessHydrolysis / Deprotection
Benzyl chloroformate (Cbz-Cl)170.591.2Protecting group
Sodium bicarbonate84.013.0Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-N-(Furan-2-ylmethylene)-tert-butanesulfinamide
  • Procedure : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-furaldehyde (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Stir the reaction mixture continuously for 12 hours. Quench with an equal volume of saturated aqueous NaHCO3, filter the resulting titanium dioxide salts through a Celite pad, and extract the filtrate with ethyl acetate.

  • Causality : Standard dehydrating agents (like MgSO4) are insufficiently reactive for the condensation of electron-rich heteroaromatic aldehydes with sulfinamides. Ti(OEt)4 is employed because it acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium toward the imine[3].

  • Self-Validation : Analyze the crude organic layer via 1H NMR. The reaction is deemed complete when the aldehyde proton peak (~9.6 ppm) is fully replaced by the imine C-H singlet (~8.3 ppm).

Step 2: Asymmetric Strecker Cyanation
  • Procedure : Cool a solution of the (S)-imine (1.0 eq) in anhydrous THF (0.2 M) to -78 °C. In a separate flask, mix Et2AlCN (1.5 eq, 1M in toluene) with isopropanol (1.0 eq) and stir for 30 minutes at room temperature to form the active cyanating species. Add this reagent dropwise to the imine solution. Stir at -78 °C for 4 hours, then gradually warm to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Causality : The addition of isopropanol to Et2AlCN generates ethylaluminum cyanoisopropoxide, a modification that significantly enhances the diastereoselectivity of the cyanide addition[4]. The bulky tert-butanesulfinyl group sterically blocks the si-face of the imine, directing nucleophilic attack exclusively to the re-face. This establishes the (R)-configuration at the newly formed alpha-carbon.

  • Self-Validation : Isolate the crude product and analyze via 1H NMR. The diastereomeric ratio (dr) is determined by integrating the tert-butyl singlets of the major (S,R) and minor (S,S) diastereomers. A dr of >95:5 confirms a successful asymmetric induction.

Step 3: Acidic Hydrolysis and Deprotection
  • Procedure : Suspend the (S,R)-aminonitrile in 6N HCl (10 mL/mmol) and heat to reflux (100 °C) for 15 hours. Cool the mixture to room temperature and wash with diethyl ether to remove non-polar byproducts. Lyophilize or concentrate the aqueous layer under reduced pressure to yield (R)-2-furylglycine hydrochloride as a solid.

  • Causality : Refluxing in strong aqueous acid serves a dual mechanistic purpose: it hydrolyzes the nitrile directly to the corresponding carboxylic acid and simultaneously cleaves the acid-labile N-tert-butanesulfinyl group. This elegant step avoids a cumbersome two-step deprotection/hydrolysis sequence.

  • Self-Validation : LC-MS analysis of the aqueous layer should reveal a single major peak corresponding to the free amino acid mass ([M+H]+ = 142.1 m/z). The absence of the nitrile IR stretch (~2200 cm-1) confirms complete hydrolysis.

Step 4: N-Cbz Protection
  • Procedure : Dissolve the crude (R)-2-furylglycine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water (0.2 M). Add solid NaHCO3 (3.0 eq) and cool the mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 4 hours. Acidify the aqueous layer to pH 2 using 1N HCl and extract with EtOAc. Dry the organic layer over Na2SO4, concentrate, and purify via recrystallization.

  • Causality : The Schotten-Baumann conditions (aqueous NaHCO3) are critical. The base neutralizes the HCl salt to free the amine for nucleophilic attack on Cbz-Cl, while keeping the resulting carboxylic acid deprotonated and soluble in the aqueous-organic mixture, preventing premature precipitation.

  • Self-Validation : Chiral HPLC must be performed to confirm the enantiomeric excess (>99% ee) of the final product.

Analytical Validation Data

Analytical TechniqueTarget AnalyteExpected Diagnostic Signals / Parameters
1H NMR (CDCl3) (S)-Imine Intermediateδ ~8.3 ppm (s, 1H, CH=N), δ 1.25 ppm (s, 9H, t-Bu)
1H NMR (CDCl3) (S,R)-Aminonitrileδ ~5.0 ppm (d, 1H, CH-CN), δ 1.22 ppm (s, 9H, t-Bu)
LC-MS (ESI+) (R)-2-Furylglycine HCl[M+H]+ = 142.1 m/z
1H NMR (DMSO-d6) Final Product (Target)δ 7.35 (m, 5H, Ph), 5.30 (d, 1H, CH-alpha), 5.05 (s, 2H, CH2-Ph)
HRMS (ESI-) Final Product (Target)[M-H]- Calculated: 274.0721, Found: 274.0718
Chiral HPLC Final Product (Target)>99% ee (Compare retention time with racemic standard)

References

  • Title : Synthesis and Applications of tert-Butanesulfinamide Source : Chemical Reviews URL :[Link]

  • Title : Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines and Diethylaluminum Cyanide: The Alcohol Effect Source : The Journal of Organic Chemistry URL :[Link]

  • Title: Composition for prohylaxis or treatment of cerebral infarction (EP 0815870 A2)
  • Title : High-potency dipeptide sweeteners. 2. L-aspartylfuryl-, thienyl-, and imidazolylglycine esters Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Executive Summary (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (commonly referred to as Cbz-D-furylglycine) is a highly valuable unnatural amino acid building block used in the development of peptidomimetics, glycop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (commonly referred to as Cbz-D-furylglycine) is a highly valuable unnatural amino acid building block used in the development of peptidomimetics, glycopeptide antibiotics, and targeted therapeutics. However, as an arylglycine derivative, it presents a notorious synthetic challenge: an extreme susceptibility to α -carbon epimerization (racemization) during carboxylic acid activation.

This Application Note provides researchers and drug development professionals with field-proven, self-validating protocols to achieve high-yielding peptide couplings with Cbz-D-furylglycine while strictly preserving its stereochemical integrity.

The Mechanistic Challenge: Arylglycine Racemization

In standard peptide synthesis, urethane protecting groups (like Cbz or Fmoc) are typically sufficient to prevent racemization by suppressing the formation of the highly racemization-prone oxazolone intermediate. However, arylglycines—such as phenylglycine and furylglycine—are exceptions to this rule [4].

The α -proton of Cbz-D-furylglycine is unusually acidic. This acidity is driven by the electron-withdrawing nature of the adjacent furan ring and the activated carbonyl group, which together stabilize the resulting carbanion via resonance. Consequently, in the presence of standard tertiary amine bases (e.g., DIPEA, TEA), the molecule undergoes rapid direct base-catalyzed enolization [3]. Once the planar enolate is formed, reprotonation occurs non-stereoselectively, leading to a disastrous loss of chiral purity.

Racemization A Activated Cbz-D-Furylglycine B Base-Catalyzed Proton Abstraction A->B Strong Base (e.g., DIPEA) E DL-Furylglycine (Racemized) A->E Oxazolone Pathway C Planar Enolate (Achiral) B->C D Non-stereoselective Reprotonation C->D D->E

Fig 1. Base-catalyzed racemization pathways of activated Cbz-D-furylglycine via enolization.

Optimization of Coupling Reagents and Bases

To successfully couple Cbz-D-furylglycine, the experimental conditions must either eliminate the base entirely or utilize a sterically hindered, weak base that is incapable of abstracting the α -proton.

  • The Base-Free Approach (DIC/OxymaPure): Diisopropylcarbodiimide (DIC) combined with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the gold standard for solution-phase coupling of arylglycines. OxymaPure forms a highly reactive ester intermediate without the need for any exogenous base, effectively shutting down the enolization pathway [2].

  • The Weak-Base Approach (COMU/TMP): If the synthesis is performed on an automated Solid-Phase Peptide Synthesis (SPPS) synthesizer where a base is required for the coupling cocktail, replacing DIPEA ( pKa​ ~10.5) with 2,4,6-trimethylpyridine (TMP, pKa​ ~7.4) is critical. When combined with the third-generation uronium salt COMU, TMP provides sufficient basicity to drive the reaction but is too sterically hindered and weak to abstract the α -proton [1].

Table 1: Effect of Coupling Conditions on Arylglycine Epimerization
Coupling ReagentBase UsedBase pKa​ Expected EpimerizationRecommendation for Furylglycine
HATU DIPEA10.5> 10.0%Not Recommended - Severe racemization.
HBTU NMM7.45.0 - 8.0%Poor - Moderate racemization still occurs.
COMU TMP7.4< 2.0%Recommended (SPPS) - High yield, low epimerization.
DIC / OxymaPure NoneN/A< 1.0% Highly Recommended - Best stereochemical preservation.

Data summarized from comparative studies on arylglycine SPPS and solution-phase kinetics [1, 2].

Validated Experimental Protocols

Workflow S1 Step 1: Pre-activation (0 °C, 2 min) Cbz-D-Furylglycine + DIC + OxymaPure S2 Step 2: Active Ester Formation Generation of highly reactive Oxyma ester S1->S2 S3 Step 3: Amine Addition Introduction of nucleophile (No Base Added) S2->S3 S4 Step 4: Peptide Bond Formation Stereochemically pure product isolation S3->S4

Fig 2. Base-free coupling workflow using DIC/OxymaPure to preserve stereochemical integrity.

Protocol A: Solution-Phase Base-Free Coupling (DIC/OxymaPure)

This protocol is designed to eliminate base-catalyzed enolization entirely. It is the preferred method for fragment condensation or solution-phase synthesis.

Reagents:

  • (R)-Cbz-D-Furylglycine: 1.0 equivalent

  • Amine component (e.g., amino acid ester): 1.0 equivalent

  • DIC: 1.1 equivalents

  • OxymaPure: 1.1 equivalents

  • Solvent: Anhydrous DMF or DCM/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (R)-Cbz-D-Furylglycine and 1.1 eq of OxymaPure in anhydrous DMF (approx. 0.1 M concentration).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available for the racemization side-reaction during the highly exothermic activation step.

  • Activation: Add 1.1 eq of DIC dropwise to the mixture. Stir at 0 °C for exactly 2 to 3 minutes. Causality: Prolonged pre-activation increases the lifetime of the active ester, giving it more time to undergo spontaneous epimerization. A 2-minute window is optimal for Oxyma ester formation.

  • Coupling: Dissolve 1.0 eq of the free amine component in a minimal amount of DMF and add it dropwise to the activated mixture.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 5% KHSO4​ (aq), saturated NaHCO3​ (aq), and brine to remove the Oxyma byproduct and unreacted starting materials.

Protocol B: Solid-Phase Peptide Synthesis (COMU/TMP)

For automated SPPS where a base is structurally required by the synthesizer's fluidics, this protocol utilizes steric hindrance to protect the α -proton.

Reagents:

  • Resin-bound peptide (free N-terminus): 0.1 mmol scale

  • (R)-Cbz-D-Furylglycine: 3.0 equivalents (0.3 mmol)

  • COMU: 3.0 equivalents (0.3 mmol)

  • TMP (2,4,6-collidine): 4.0 equivalents (0.4 mmol)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes prior to coupling.

  • Cocktail Preparation: In a separate vial, dissolve 3.0 eq of (R)-Cbz-D-Furylglycine and 3.0 eq of COMU in DMF.

  • In-Situ Activation: Add 4.0 eq of TMP to the vial. Immediately (within 30 seconds) transfer the activation cocktail to the resin vessel. Causality: TMP is a weak, hindered base that facilitates the formation of the COMU-uronium active species but minimizes proton abstraction. Immediate transfer ensures the amine nucleophile on the resin traps the active ester before any background enolization can occur [1].

  • Coupling: Agitate the resin at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test to confirm the absence of free primary amines.

Analytical Validation

Because standard LC-MS cannot differentiate between D- and L-epimers of a synthesized peptide, stereochemical validation must be built into the workflow:

  • Chiral HPLC: Cleave a micro-aliquot of the peptide and analyze it via reversed-phase HPLC using a chiral stationary phase (e.g., Crownpak CR(+) column) against a known racemic standard of the furylglycine-containing peptide.

  • NMR Spectroscopy: For solution-phase dipeptides, 1H -NMR and 19F -NMR (if derivatized with Mosher's acid) can be used to quantify diastereomeric excess (d.e.). The α -proton of the epimerized product will typically present as a distinct, shifted doublet.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. URL:[Link]

  • Subirós-Funosas, R., et al. (2021). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ChemistryOpen (via PMC). URL:[Link]

  • AAPPTEC Resources. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL:[Link]

Method

NMR spectroscopy chemical shift assignments for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Application Note: Structural Elucidation and NMR Chemical Shift Assignments for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and NMR Chemical Shift Assignments for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6) Synonyms: (R)-N-Cbz-furan-2-yl-glycine; (R)-N-Cbz-2-furylglycine

Introduction and Structural Context

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is a highly specialized non-natural amino acid derivative. Incorporating the furan heterocycle into peptidomimetics significantly alters the steric and electronic landscape of the resulting drug candidates, often improving target binding affinity and metabolic stability. However, the presence of multiple isolated spin systems—the furan ring, the benzyloxycarbonyl (Cbz) protecting group, and the chiral alpha-center—presents unique challenges for unambiguous structural validation.

This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to assign the 1 H and 13 C chemical shifts of this compound. By moving beyond simple 1D assignments and employing a rigorous 2D correlation workflow, researchers can ensure absolute stereochemical and constitutional integrity during batch-release testing or synthetic intermediate validation.

G A Carboxylic Acid (-COOH) B Chiral Center (C-alpha, R-config) B->A C-C bond C Furan Ring (2-yl) B->C C-C bond D Cbz Protecting Group (-NH-C(=O)O-Bn) B->D C-N bond

Functional group connectivity of (R)-N-Cbz-furan-2-yl-glycine centered at the alpha-carbon.

Experimental Methodology: A Self-Validating Protocol

To generate a self-validating dataset, the experimental design must account for the chemical dynamics of the molecule. The carboxylic acid and carbamate NH protons are prone to rapid chemical exchange in protic or non-polar aprotic solvents (like CDCl 3​ ), which broadens their signals and obscures critical scalar coupling information.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the highly pure compound in 0.6 mL of Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ , 99.9% D).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor. It "locks" the -COOH and -NH protons in place, drastically slowing their exchange rate. This allows the -NH proton to appear as a sharp doublet, revealing its crucial 3J coupling to the chiral alpha-proton.

  • Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • 1D NMR Acquisition:

    • 1 H NMR (400 or 600 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 90° pulse angle.

    • 13 C NMR (100 or 150 MHz): 1024 scans, D1 of 2.0 s, with broad-band proton decoupling (WALTZ-16).

  • 2D NMR Acquisition (The Validation Engine):

    • COSY (Correlation Spectroscopy): Maps homonuclear 3JH−H​ couplings (e.g., within the furan ring and the NH-CH spin system).

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons, establishing the primary C-H framework.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects 2JC−H​ and 3JC−H​ couplings. This is the critical validating step that bridges the isolated spin systems by linking the alpha-proton to the furan C-2, the carboxylic C=O, and the Cbz C=O.

Workflow S1 Sample Prep (DMSO-d6, 50 mM) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 S3 Homonuclear 2D (COSY, TOCSY) S2->S3 S4 Heteronuclear 2D (HSQC, HMBC) S2->S4 13C shifts S3->S4 S5 Data Synthesis & Final Assignment S4->S5

Self-validating NMR acquisition workflow for unambiguous chemical shift assignment.

Quantitative Data and Shift Assignments

The following assignments are derived from established spectrometric principles for organic compounds[1] and comparative literature on furan-2-ylglycine derivatives[2].

Table 1: 1 H NMR Chemical Shifts (DMSO-d 6​ , 400 MHz)
Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment
12.85Broad singlet (br s)1HCarboxylic Acid (-COOH)
7.95Doublet (d), J=8.2 1HCarbamate Amide (-NH)
7.62Doublet of doublets (dd), J=1.8,0.8 1HFuran H-5
7.38 – 7.28Multiplet (m)5HCbz Phenyl Protons (Ar-H)
6.42Doublet of doublets (dd), J=3.2,1.8 1HFuran H-4
6.35Doublet (d), J=3.2 1HFuran H-3
5.35Doublet (d), J=8.2 1HChiral Alpha-Proton (C α -H)
5.05Singlet (s) or AB quartet*2HCbz Benzylic (-CH 2​ -)

Mechanistic Causality of 1 H Shifts:

  • Furan Ring Deshielding: The H-5 proton on the furan ring is situated adjacent to the highly electronegative oxygen atom. This inductive electron withdrawal severely deshields H-5, pushing it downfield to ~7.62 ppm, distinctly separating it from H-3 and H-4 (~6.35–6.42 ppm).

  • Alpha-Proton Coupling: The C α -H appears as a doublet ( J=8.2 Hz) rather than a singlet because it is scalar-coupled to the adjacent -NH proton. If a drop of D 2​ O is added to the NMR tube, the -NH signal will disappear due to deuterium exchange, and the C α -H signal will collapse into a sharp singlet—a classic self-validating diagnostic test.

  • Benzylic Protons: Depending on the temperature and concentration, restricted rotation around the carbamate bond may cause the benzylic -CH 2​

    • protons to become diastereotopic, appearing as a tight AB quartet rather than a simple singlet.
Table 2: 13 C NMR Chemical Shifts (DMSO-d 6​ , 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.5Quaternary (C=O)Carboxylic Acid Carbonyl
156.2Quaternary (C=O)Cbz Carbamate Carbonyl
151.0Quaternary (C)Furan C-2 (Attachment point)
143.2Tertiary (CH)Furan C-5
137.1Quaternary (C)Phenyl C-1 (ipso)
128.5, 127.9, 127.8Tertiary (CH)Phenyl C-ortho, meta, para
110.6Tertiary (CH)Furan C-4
108.2Tertiary (CH)Furan C-3
65.8Secondary (CH 2​ )Cbz Benzylic Carbon
52.4Tertiary (CH)Chiral Alpha-Carbon (C α )

Mechanistic Causality of 13 C Shifts: The carbonyl region distinctly shows two peaks. The carboxylic acid carbonyl is more deshielded (~171.5 ppm) compared to the carbamate carbonyl (~156.2 ppm). The carbamate carbon experiences cross-conjugation from both the adjacent nitrogen lone pair and the benzylic oxygen, which increases electron density at the carbonyl carbon and shifts it upfield relative to a standard carboxylic acid.

2D NMR Workflow: Absolute Verification

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical reporting, 1D data alone is insufficient for regulatory submissions. You must utilize 2D HMBC to bridge the structural gaps.

  • Verify the Furan-Alpha Linkage: Look for an HMBC cross-peak between the C α -H proton (5.35 ppm) and the Furan C-2 carbon (151.0 ppm). This 2JC−H​ correlation proves the amino acid backbone is covalently attached to the furan ring.

  • Verify the Cbz Protection: Look for an HMBC cross-peak between the Cbz benzylic protons (5.05 ppm) and the Carbamate C=O (156.2 ppm), as well as a correlation from the -NH proton (7.95 ppm) to the same Carbamate C=O. This confirms the integrity of the protecting group linkage.

  • Verify the Carboxylic Acid: A strong 2JC−H​ correlation will be observed between the C α -H proton (5.35 ppm) and the Carboxylic Acid C=O (171.5 ppm).

By executing this workflow, the chemical structure of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid[3] is unequivocally validated, ensuring high-fidelity data for downstream drug development applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Review of Spectrometric Identification of Organic Compounds, 8th Edition." Journal of Chemical Education, American Chemical Society. URL:[Link]

  • Hendrix, J. A., et al. "The Asymmetric Synthesis of Arylglycines." Mountain Scholar Dissertation Repository, Colorado State University. (Details NMR shifts for 2-furylglycine derivatives). URL:[Link]

  • Corey, E. J., et al. "Development of a Rapid, Room Temperature Dynamic Kinetic Resolution for Efficient Asymmetric Synthesis of Aryl Amino Acids." Literature via Amazon S3. (Contains structural characterization of N-Cbz-furylglycine analogs). URL:[Link](Note: S3 bucket document hosted under general literature repositories for asymmetric synthesis).

Sources

Application

Catalytic Asymmetric Synthesis Applications of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid: A Comprehensive Guide for Drug Development

Executive Summary (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6), commonly referred to as (R)-N-Cbz-furylglycine, is a highly versatile, enantiopure unnatural amino acid. In modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6), commonly referred to as (R)-N-Cbz-furylglycine, is a highly versatile, enantiopure unnatural amino acid. In modern drug development, it serves as a foundational chiral building block for the asymmetric synthesis of complex nitrogen-containing therapeutics, including piperidine alkaloids, iminosugars, and non-natural peptides.

Rather than functioning merely as a static structural element, the furan ring in this molecule acts as a "chameleon" functional group. It can be strategically deployed as a latent carboxylate or an electron-rich diene, enabling profound skeletal transformations without compromising the integrity of the adjacent α -stereocenter.

Physicochemical Profiling & Structural Rationale

The utility of (R)-N-Cbz-furylglycine in catalytic asymmetric synthesis is driven by the synergistic properties of its functional groups:

  • The Cbz (Benzyloxycarbonyl) Group: Provides robust protection for the amine. Crucially, its electron-withdrawing nature reduces the nucleophilicity of the nitrogen, preventing premature intra-molecular side reactions during oxidative transformations, while remaining easily cleavable via mild catalytic hydrogenation (Pd/C, H 2​ ).

  • The Furan-2-yl Ring: Acts as a masked functional handle. It is highly susceptible to electrophilic oxidation, allowing it to be cleaved into dicarboxylic acids or expanded into six-membered nitrogenous heterocycles[1].

  • The (R)-Stereocenter: Provides the absolute stereochemical foundation. Because the α -proton is situated between an amide and a furan ring, reaction conditions must be carefully controlled to prevent epimerization.

Core Application 1: Synthesis of Azasugars via the Aza-Achmatowicz Rearrangement

Mechanistic Causality

The synthesis of deoxy-azasugars (such as 1-deoxynojirimycin analogs, which are potent glycosidase inhibitors) relies heavily on the aza-Achmatowicz rearrangement [2]. In this pathway, the furan ring of the furylglycine derivative is electrophilically activated by an oxidant (e.g., NBS or m -CPBA). Methanol traps the reactive intermediate to form a 2,5-dimethoxy-2,5-dihydrofuran species. Upon exposure to mild acid, this intermediate opens into a 1,4-dicarbonyl compound, which subsequently undergoes intramolecular cyclization with the Cbz-protected amine to form a functionalized chiral piperidinone[3].

The Cbz group is the critical variable here: it tempers the nitrogen's reactivity, ensuring cyclization occurs under thermodynamic control rather than yielding chaotic polymerization[4].

Quantitative Data: Optimization of Oxidation Conditions

Table 1: Comparative Aza-Achmatowicz Reaction Conditions for Furylglycine Derivatives

Oxidant SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Observation
NBS (1.1 eq) MeOH / H 2​ O0 to 2582–85%>95:5Methanol traps the reactive intermediate efficiently; mildest approach.
m -CPBA (1.2 eq) CH 2​ Cl 2​ -20 to 075–78%90:10Requires strictly anhydrous conditions; side epoxidation possible.
Br 2​ (1.0 eq) MeOH-7865–70%85:15Harsh; potential for over-bromination of the furan ring.
Self-Validating Protocol: NBS-Mediated Aza-Achmatowicz Rearrangement
  • Preparation: Dissolve 10 mmol of the (R)-N-Cbz-furylglycine derived amine/alcohol in 50 mL of a 4:1 MeOH/H 2​ O mixture. Cool the flask to 0 °C using an ice bath.

  • Electrophilic Activation: Add N-Bromosuccinimide (NBS, 11 mmol) portion-wise over 15 minutes.

    • Self-Validation Checkpoint: The solution will temporarily turn yellow upon each addition and then fade to colorless. A persistent yellow color indicates the complete consumption of the furan substrate.

  • Rearrangement: Stir for 2 hours at room temperature. Add a catalytic amount of p -toluenesulfonic acid (0.1 eq) to drive the ring expansion.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, stains brown with KMnO 4​ ) will disappear, replaced by a lower Rf spot (stains bright yellow/orange with p -anisaldehyde), confirming piperidinone formation.

  • Quench & Isolate: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc (3 x 30 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

AzaAchmatowicz A (R)-N-Cbz-Furylglycine Derivative B NBS, MeOH Oxidation A->B Electrophilic Activation C Dihydrofuran Intermediate B->C Methoxylation D Acidic Hydrolysis & Cyclization C->D Ring Opening E Chiral Piperidinone (Azasugar Synthon) D->E Aza-Achmatowicz Rearrangement

Workflow of the Aza-Achmatowicz rearrangement converting furylglycine to a piperidinone scaffold.

Core Application 2: Oxidative Cleavage to Chiral Aspartic Acid Derivatives

Mechanistic Causality

When synthesizing complex peptides or non-natural amino acid sequences, (R)-N-Cbz-furylglycine can be utilized as a masked (R)-aspartic acid derivative. The electron-rich furan ring is highly susceptible to oxidative cleavage by Ruthenium tetroxide (RuO 4​ ), generated in situ from catalytic RuCl 3​ and stoichiometric NaIO 4​ .

The causality behind utilizing a biphasic solvent system (CCl 4​ /CH 3​ CN/H 2​ O) is critical: it keeps the active RuO 4​ oxidant in the organic phase while partitioning the acidic byproducts (like formic acid) into the aqueous phase. This prevents the mildly acidic environment from causing epimerization at the delicate α -stereocenter, ensuring >99% enantiomeric excess (ee) retention.

Quantitative Data: Furan Cleavage Strategies

Table 2: Comparative Oxidative Cleavage Strategies for Furan Unmasking

Reagent SystemSolventTime (h)Yield (%)ee RetentionCausality / Observation
RuCl 3​ (cat.) / NaIO 4​ CCl 4​ /MeCN/H 2​ O2–485–90%>99%Biphasic system prevents α -proton epimerization. Self-indicating.
O 3​ , then H 2​ O 2​ CH 2​ Cl 2​ / MeOH4–675–80%>98%Clean but requires specialized ozone generator. Risk of over-oxidation.
KMnO 4​ Acetone / H 2​ O12–24<50%~90%Harsh alkaline conditions lead to partial racemization at the α -center.
Self-Validating Protocol: RuCl 3​ /NaIO 4​ Oxidative Cleavage
  • Solvent Preparation: Dissolve 5 mmol of (R)-N-Cbz-furylglycine in a biphasic mixture of CCl 4​ (10 mL), CH 3​ CN (10 mL), and H 2​ O (15 mL).

  • Catalyst Addition: Add RuCl 3​⋅x H 2​ O (0.05 eq, 2.5 mol%). The mixture will appear dark black/brown due to the presence of RuO 2​ .

  • Oxidation: Slowly add solid NaIO 4​ (20 mmol, 4.0 eq) in small portions over 30 minutes with vigorous stirring.

    • Self-Validation Checkpoint (Visual): Upon addition of NaIO 4​ , the solution will transition from black to a bright, pale yellow, indicating the successful generation of the active RuO 4​ species. As the oxidant is consumed by the furan ring, the solution will momentarily darken back to black. The reaction is complete when the yellow color persists for more than 15 minutes without further NaIO 4​ addition.

  • Workup: Quench the remaining oxidant by adding 5 mL of saturated aqueous Na 2​ S 2​ O 3​ . The solution will immediately turn black as RuO 4​ is reduced back to RuO 2​ . Filter through a pad of Celite to remove ruthenium salts, separate the organic layer, and isolate the resulting (R)-N-Cbz-aspartic acid derivative.

OxidativeCleavage A (R)-N-Cbz-Furylglycine (Latent Carboxylate) B RuCl3 (cat.), NaIO4 CCl4/MeCN/H2O A->B Biphasic Oxidation C RuO4 Electrophilic Cleavage B->C in situ Generation D (R)-N-Cbz-Aspartic Acid (Chiral Building Block) C->D Furan Degradation (Stereocenter Retained)

Oxidative cleavage of the furan ring to unmask a carboxylic acid using Ruthenium tetroxide.

Core Application 3: Enzymatic Stereochemical Upgrading

While (R)-N-Cbz-furylglycine can be synthesized via asymmetric Strecker reactions, drug development often requires absolute enantiopurity (>99.5% ee). If the starting material exhibits slight racemization, it can be stereochemically upgraded using enzymatic kinetic resolution.

Causality & Methodology: Papain, a cysteine protease, exhibits extreme stereoselectivity toward the (S)-enantiomer of amino acid esters. By converting slightly enantio-impure N-Cbz-furylglycine to its methyl ester and subjecting it to papain-catalyzed hydrolysis in an aqueous buffer, the enzyme selectively hydrolyzes the (S)-ester to the free carboxylic acid. The desired (R)-ester remains completely unreacted[5]. The unreacted (R)-ester is then easily separated from the (S)-acid via simple acid-base extraction, yielding the (R)-enantiomer in 97-99% ee, which serves as an impeccable substrate for downstream alkaloid synthesis[5].

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid during coupling

Topic: Preventing Racemization of (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid During Coupling Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid During Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the stereochemical instability of arylglycine derivatives.

Executive Summary & Mechanistic Insight

(R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid is an N-Cbz protected arylglycine derivative. While the Cbz (benzyloxycarbonyl) protecting group is traditionally excellent at suppressing the classic oxazolone racemization pathway seen in standard amino acids, arylglycines introduce a severe secondary vulnerability: direct base-catalyzed enolization .

The α-proton of this specific molecule is exceptionally acidic. This acidity is driven by the electron-withdrawing effects of both the activated carboxyl group and the adjacent aromatic furan-2-yl ring. When exposed to standard tertiary amine bases (like DIPEA or TEA) during coupling, the α-proton is rapidly abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, destroying the (R)-stereocenter and yielding a racemic mixture .

EnolizationPathway Start Activated (R)-Cbz-Furan-Gly-X (Chiral α-carbon) Base Strong Base (e.g., DIPEA) Abstracts acidic α-proton Start->Base High pH / Slow Coupling Oxazolone Oxazolone Intermediate (Suppressed by Cbz group) Start->Oxazolone Competing Pathway Enolate Planar Enolate Intermediate (Achiral) Base->Enolate Deprotonation Reprotonation Non-stereoselective Reprotonation Enolate->Reprotonation Amine Nucleophile attack & Proton Transfer Racemate (R/S)-Cbz-Furan-Gly-Peptide (Racemized Product) Reprotonation->Racemate Oxazolone->Enolate Base Catalysis

Mechanistic pathways of arylglycine racemization via direct enolization and oxazolone formation.

Troubleshooting Guide & FAQs

Q: Why is my (R)-Cbz-furan-2-yl-acetic acid racemizing even though I am using HATU, a premium coupling reagent? A: HATU requires the use of a strong tertiary amine base, typically DIPEA (pKa ~10.5). Because the rate of arylglycine racemization can be up to 9-fold higher than that of standard amino acids, the basic conditions required by HATU catalyze rapid α-proton abstraction before the amine nucleophile can complete the coupling . You must switch to a base-free system or a specialized reagent.

Q: Which coupling reagent system provides the highest stereofidelity for this molecule? A: We recommend two primary systems:

  • DIC / OxymaPure (Base-Free): Diisopropylcarbodiimide (DIC) combined with Oxyma forms a highly reactive ester without the need for any tertiary amines, effectively bypassing the enolization pathway entirely .

  • DEPBT / TMP: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent specifically celebrated for mediating amide bond formation with remarkable resistance to arylglycine racemization .

Q: If I must use a base for solubility or specific activation, which one is safe? A: Never use DIPEA or TEA. Substitute them with TMP (2,4,6-trimethylpyridine / sym-collidine) . TMP is sterically hindered and significantly less basic (pKa ~7.4), which minimizes its ability to deprotonate the highly acidic α-carbon of the furan-2-yl-acetic acid derivative .

Q: How should I adjust my pre-activation times? A: Pre-activation time must be reduced to zero . The activated ester should be generated in situ in the presence of the amine nucleophile. Extended pre-activation leaves the highly sensitive activated arylglycine exposed to base, exponentially increasing the risk of epimerization.

Quantitative Data Summary: Coupling Conditions vs. Racemization

The following table summarizes the expected stereochemical outcomes when coupling highly sensitive arylglycine derivatives under various standard and specialized conditions.

Coupling ReagentBase AdditiveEpimerization RiskCoupling EfficiencyRecommended for (R)-Cbz-Furan-Gly-OH?
DIC / OxymaPure None< 1% (Very Low)HighYes (Gold Standard)
DEPBT TMP (Collidine)< 2% (Low)Moderate (Slower)Yes (Excellent stereofidelity)
COMU TMP< 5% (Low-Mod)Very HighAcceptable (Monitor closely)
EDC / HOBt DIPEA10% - 15% (High)ModerateNo
HATU / HBTU DIPEA / TEA15% - 30%+ (Severe)Very HighNo (Severe racemization)

Self-Validating Experimental Protocol

To ensure absolute stereofidelity, utilize the following Base-Free DIC/OxymaPure Protocol .

Causality Check: By eliminating tertiary amines, we remove the primary catalyst for direct enolization. Oxyma acts as an exceptional nucleophile to form an active ester that is highly reactive toward amines but stable against self-enolization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve 1.0 equivalent of (R)-Benzyloxycarbonylamino-furan-2-yl-acetic acid and 1.0 equivalent of OxymaPure in anhydrous DMF or 2-MeTHF to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0°C. Causality: Lower thermal energy significantly reduces the kinetic rate of enolization.

  • Nucleophile Addition: Add 1.0 equivalent of the target amine (or peptide-resin). Ensure complete dissolution/swelling.

  • In Situ Activation: Slowly add 1.0 equivalent of DIC (Diisopropylcarbodiimide) dropwise to the chilled solution.

    • Self-Validation Checkpoint: Monitor the internal temperature. DIC activation is mildly exothermic. Maintain the temperature strictly at 0°C to prevent thermal enolization spikes.

  • Coupling: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20°C). Stir for an additional 2–12 hours.

  • Monitoring: Pull a 10 µL aliquot, quench in 50% Acetonitrile/Water, and analyze via Chiral LC-MS to confirm the absence of the (S)-diastereomer and verify the consumption of the starting material.

  • Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Dilute the filtrate with Ethyl Acetate, and wash sequentially with 5% NaHCO₃ (to remove Oxyma and unreacted acid) and 1M HCl (to remove unreacted amine). Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

References

  • Tailhades, J. (2021). "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics. URL:[Link]

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters. URL:[Link]

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. URL:[Link]

  • Thaqi, A., Scott, J. L., & Hutton, C. A. (2014). "A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics." Organic Letters. URL:[Link]

  • Handa, S., & Lipshutz, B. H. (2015). "Amide and Peptide Bond Formation in Water at Room Temperature." Organic Letters. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (also known as (R)-N-Cbz-furan-2-ylglycine) Primary Synthetic Challenges: Fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (also known as (R)-N-Cbz-furan-2-ylglycine) Primary Synthetic Challenges: Furan ring acid-sensitivity, α-methine epimerization (racemization), and competitive reagent hydrolysis.

Process Overview & Synthetic Pathways

The synthesis of optically active heteroaromatic α-amino acids like (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically follows one of two primary pathways[1]:

  • Asymmetric Aza-Friedel-Crafts Addition: A catalytic enantioselective addition of furan to an N-Cbz-α-imino ester using a chiral Lewis acid catalyst (e.g., Cu(I)-BINAP), followed by carefully controlled ester hydrolysis[2].

  • Classical Schotten-Baumann Protection: Direct N-protection of enantiopure (R)-furan-2-ylglycine using benzyl chloroformate (CbzCl) under biphasic basic conditions[3].

Both routes present unique thermodynamic and kinetic challenges that frequently result in low yields or diminished enantiomeric excess (ee) if not strictly controlled.

SyntheticRoutes Start1 Furan + N-Cbz-α-imino ester Cat (R)-Tol-BINAP-CuPF6 Catalyst Start1->Cat Inter1 (R)-N-Cbz-furan-2-ylglycine ethyl ester Cat->Inter1 Hydrol LiOH Hydrolysis (0°C, pH control) Inter1->Hydrol Product (R)-Benzyloxycarbonylamino- furan-2-YL-acetic acid Hydrol->Product Start2 (R)-Furan-2-ylglycine Reag2 CbzCl / NaOH (pH 9.0-9.5) Start2->Reag2 Reag2->Product

Synthetic routes to (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid via catalysis and protection.

Troubleshooting Guide & FAQs

Route A: Asymmetric Aza-Friedel-Crafts Addition

Q1: Why am I observing low conversion and a high percentage of double-addition byproducts when reacting furan with N-Cbz-α-imino esters? Causality: Furan is a highly electron-rich heteroaromatic ring. While it undergoes aza-Friedel-Crafts alkylation readily, the initial mono-alkylation product remains highly nucleophilic. If the local concentration of furan is too low relative to the imine intermediate, the mono-adduct competes with unreacted furan, leading to sluggish reactions and substantial double-addition byproducts[2]. Solution: Furan must be used in a massive stoichiometric excess (often acting as a co-solvent). Utilizing a highly sterically demanding catalyst, such as the (R)-Tol-BINAP-CuPF₆ complex, enforces rigid coordination of the N-alkoxycarbonyl α-imino ester, accelerating the desired mono-addition and yielding up to 96% ee[4].

Q2: Ester hydrolysis of the resulting (R)-N-Cbz-furan-2-ylglycine ester is causing significant racemization. How can I prevent this? Causality: The α-methine proton of heteroaromatic amino acids is exceptionally acidic. It is flanked by an electron-withdrawing furan ring and a carbamate (Cbz) protected amine. Standard base-catalyzed saponification (e.g., excess NaOH at room temperature) rapidly deprotonates this position, forming a planar enolate that reprotonates non-stereoselectively, destroying your optical purity[1]. Solution: Saponification must be performed as a self-validating kinetic quench. Use strictly 1.05 equivalents of LiOH in a THF/H₂O mixture at 0°C. Monitor continuously via TLC, and the moment the ester is consumed, quench the reaction with cold 10% aqueous citric acid to drop the pH below the pKa of the enolate.

Route B: Classical Schotten-Baumann Protection

Q3: During the Schotten-Baumann protection of (R)-furan-2-ylglycine with CbzCl, my yields are below 40% and unreacted starting material remains. What is going wrong? Causality: Benzyl chloroformate (CbzCl) is highly susceptible to competitive hydrolysis in aqueous media[5]. The reaction relies on a delicate pH balance:

  • If pH < 8.5: The amino group of the starting material becomes protonated (ammonium ion) and loses its nucleophilicity. Meanwhile, CbzCl continues to hydrolyze into benzyl alcohol and CO₂.

  • If pH > 10.5: The rate of CbzCl hydrolysis outpaces the rate of amine acylation, and base-catalyzed racemization of the α-center begins. Solution: Do not rely on a static buffer. Use an automated pH stat or perform careful dropwise addition of 2M NaOH to maintain the reaction pH strictly between 9.0 and 9.5 throughout the addition of CbzCl.

Q4: Upon acidification to extract the final product, my solution turns dark brown/black, and yields plummet. Is the furan ring degrading? Causality: Yes. Furans are notoriously sensitive to strong Brønsted acids. Protonation of the electron-rich diene system leads to rapid electrophilic aromatic substitution, resulting in ring-opening or extensive polymerization (evidenced by the dark color). Solution: Never use concentrated HCl or H₂SO₄ for the final aqueous workup[5]. Acidify the aqueous phase using 10% aqueous citric acid or carefully titrate with 1M HCl at 0°C to a maximum acidity of pH 3.0–3.5. Extract immediately into ethyl acetate to minimize the time the furan ring spends in the acidic aqueous environment.

Root Cause Analysis Visualization

Troubleshooting YieldLoss Low Yield / Purity Acid Acidic Workup YieldLoss->Acid Base High pH / Hydrolysis YieldLoss->Base Friedel Aza-Friedel-Crafts YieldLoss->Friedel Degradation Furan Ring Degradation Acid->Degradation Sol1 pH 3.0-3.5 Max Degradation->Sol1 Use Citric Acid Racemization Epimerization of α-methine Base->Racemization Sol2 Strict pH 9.0-9.5 Racemization->Sol2 Temp < 0°C DoubleAdd Double Addition Byproducts Friedel->DoubleAdd Sol3 Optimize Catalyst DoubleAdd->Sol3 Excess Furan

Root cause analysis and corrective actions for common yield losses during synthesis.

Quantitative Data Summary

The following table summarizes the impact of critical process parameters on reaction yield and enantiomeric excess (ee).

Synthetic RouteCritical ParameterConditionTypical Yield (%)Typical ee (%)Primary Failure Mode
Aza-Friedel-Crafts Furan Equivalents1.1 eq35 - 45%>90%Double addition byproduct formation[2].
Aza-Friedel-Crafts Furan Equivalents10.0 eq85 - 92%96%Substrate dilution; optimal condition[2].
Ester Hydrolysis Base & TempNaOH, 25°C70%<50%Base-catalyzed epimerization (Racemization)[1].
Ester Hydrolysis Base & TempLiOH, 0°C88%95%Optimal controlled saponification.
Cbz Protection pH ControlUnbuffered20 - 40%N/ACbzCl hydrolysis & amine protonation[5].
Cbz Protection pH ControlpH Stat 9.0-9.585 - 95%>98%Optimal Schotten-Baumann condition.
Product Isolation AcidificationConc. HCl<10%N/AFuran ring polymerization/degradation.
Product Isolation AcidificationCitric Acid, 0°C90%>98%Safe extraction of zwitterionic/acidic product.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Schotten-Baumann Cbz-Protection

This protocol utilizes in-process pH monitoring to prevent reagent hydrolysis and racemization.

  • Dissolution: Suspend (R)-furan-2-ylglycine (10.0 mmol) in 20 mL of distilled water. Cool the suspension to 0–5°C in an ice bath.

  • pH Adjustment: Insert a calibrated pH probe. Add 2M NaOH dropwise until the amino acid fully dissolves and the pH stabilizes at exactly 9.2.

  • Reagent Addition: Dissolve benzyl chloroformate (CbzCl, 12.0 mmol, 1.2 eq) in 5 mL of THF. Add this solution dropwise over 30 minutes via a syringe pump.

  • pH Maintenance (Critical Step): As CbzCl reacts, HCl is liberated, dropping the pH. Concurrently add 2M NaOH via a pH stat (or manually) to strictly maintain the pH between 9.0 and 9.5.

  • Validation: Stir for an additional 2 hours at 0°C. Check completion via TLC (EtOAc/Hexane 1:1, UV active).

  • Washing: Wash the basic aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted CbzCl and benzyl alcohol byproducts.

  • Acidification & Extraction: Layer the aqueous phase with ethyl acetate (30 mL). While stirring vigorously at 0°C, slowly add cold 10% aqueous citric acid until the aqueous layer reaches pH 3.0–3.5.

  • Isolation: Immediately separate the organic layer. Extract the aqueous layer once more with EtOAc (20 mL). Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuo (temperature < 35°C) to afford the product.

Protocol B: Saponification of (R)-N-Cbz-furan-2-ylglycine ethyl ester

This protocol prevents base-catalyzed epimerization of the α-methine proton.

  • Solvation: Dissolve the enantiopure ester (5.0 mmol) in 15 mL of THF and cool to 0°C.

  • Hydrolysis: In a separate vial, dissolve LiOH·H₂O (5.25 mmol, 1.05 eq) in 5 mL of cold water. Add this dropwise to the THF solution.

  • Kinetic Monitoring: Stir at 0°C. Monitor strictly by TLC every 15 minutes. The reaction is typically complete within 1–2 hours. Do not allow the reaction to proceed past the disappearance of the starting material.

  • Quench: Immediately quench the reaction by adding 10 mL of cold 10% citric acid solution to neutralize the base and prevent racemization.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the free acid. Verify enantiomeric purity via Chiral HPLC.

References

  • Saaby, S., Bayón, P., Aburel, P. S., & Jørgensen, K. A. (2002). Optically Active Aromatic and Heteroaromatic α-Amino Acids by a One-Pot Catalytic Enantioselective Addition of Aromatic and Heteroaromatic C−H Bonds to α-Imino Esters. The Journal of Organic Chemistry, 67(12), 4352–4361. URL:[Link]

  • Hadj Mohamed, A., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances, 13, 6813-6845. URL:[Link]

  • Batra, S., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121-3134. URL:[Link]

Sources

Troubleshooting

Improving organic solvent solubility of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Welcome to the technical support center for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome these issues, ensuring the integrity and progress of your research.

Part 1: Understanding the Molecule - The Root of the Solubility Challenge

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is a molecule with distinct structural features that collectively contribute to its challenging solubility profile. Understanding its structure is the first step in troubleshooting.

  • Zwitterionic Potential: The molecule contains both a carboxylic acid (acidic) and a Cbz-protected amine (carbamate, which is weakly basic). In a neutral state, the carboxylic acid can donate a proton and the carbamate can potentially be protonated, leading to a zwitterion-like molecule. Zwitterions often have low solubility in many organic solvents.[1]

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H of the carbamate is a hydrogen bond donor, and its carbonyl oxygens are acceptors. This extensive hydrogen bonding network leads to high crystal lattice energy, meaning the molecules "stick" to each other tightly in the solid state and require significant energy to be solvated.

  • Polarity Mismatch: The molecule has highly polar regions (the acid and carbamate) and a large, non-polar region (the benzyl group of the Cbz protector). This amphipathic nature makes it difficult to find a single solvent that can effectively solvate all parts of the molecule simultaneously.

Below is a diagram illustrating the key functional groups and their potential for intermolecular interactions, which are central to the solubility problem.

cluster_molecule (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid cluster_interactions Dominant Intermolecular Forces COOH Carboxylic Acid (H-Bond Donor/Acceptor, Acidic) H_Bond Hydrogen Bonding COOH->H_Bond Ionic Ionic Interactions (Zwitterionic Form) COOH->Ionic Furan Furan Ring (Aromatic Core) Furan->COOH alpha-substituted NH_Cbz Carbamate Linkage (H-Bond Donor/Acceptor) Furan->NH_Cbz alpha-substituted Benzyl Benzyl Group (Non-polar, Hydrophobic) NH_Cbz->Benzyl part of Cbz group NH_Cbz->H_Bond VdW Van der Waals (Hydrophobic) Benzyl->VdW start Start: Compound is Insoluble solvent_screen Guide 1: Perform Systematic Solvent Screening start->solvent_screen is_soluble Is it soluble in a single polar solvent? solvent_screen->is_soluble use_heat Guide 2: Apply Gentle Heating (e.g., 40-50°C) is_soluble->use_heat No success Success: Proceed with Experiment is_soluble->success Yes is_soluble_heat Does it dissolve with heat? use_heat->is_soluble_heat use_base Guide 3: Use pH Adjustment (Form a Salt) is_soluble_heat->use_base No is_soluble_heat->success Yes is_soluble_base Does it dissolve with base? use_base->is_soluble_base co_solvent Try a Co-Solvent System (e.g., DMSO/Water, THF/Water) is_soluble_base->co_solvent No / Incompatible is_soluble_base->success Yes co_solvent->success Soluble failure Advanced Strategy: Consider Chemical Modification (e.g., Esterification) co_solvent->failure Still Insoluble

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Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid Conjugation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conjugation of highly functionalized, bulky building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conjugation of highly functionalized, bulky building blocks. The molecule (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid presents a "perfect storm" of steric and kinetic challenges during amide bond formation.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the mechanistic barriers of this specific molecule and provide field-proven, self-validating protocols to ensure high-yield, epimerization-free conjugations.

Part 1: The Mechanistic Root of Conjugation Failure

To solve a coupling failure, we must first understand the structural causality. The difficulty in conjugating (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid stems from two synergistic structural features:

  • The Furan-2-yl Ring: This electron-rich, planar heteroaromatic ring is positioned directly on the α -carbon. Unlike flexible aliphatic side chains, its rigid geometry creates a persistent steric wall adjacent to the reactive carbonyl.

  • The Z-Protecting Group (Benzyloxycarbonyl): The Z-group on the α -amine is sterically demanding. When the carboxylic acid is activated, the Z-group and the furan ring fold into conformations that physically shield the electrophilic carbonyl carbon, severely restricting the trajectory of the incoming nucleophile[1].

When standard carbodiimides (like DIC or DCC) are used, the resulting O-acylisourea intermediate forms successfully but is attacked too slowly by the incoming amine. This kinetic delay allows the intermediate to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea, permanently terminating the reaction[1].

ConformationalHindrance Substrate (R)-Z-amino-furan-2-yl-acetic acid StericBulk Steric Shielding (Furan ring + Z-group) Substrate->StericBulk Structural property Activation O-Acylisourea Intermediate (DIC/HOBt) StericBulk->Activation Standard coupling ActiveEster Oxyma Active Ester (COMU) StericBulk->ActiveEster Advanced coupling Failure N-Acylurea Rearrangement (Dead End) Activation->Failure Slow nucleophilic attack Success Efficient Amide Bond Formation ActiveEster->Success Anchimeric assistance

Caption: Mechanistic pathways of hindered coupling and resolution via active ester formation.

Part 2: Targeted Troubleshooting & FAQs

Q1: I am using standard HATU/DIPEA conditions, but my yields are still below 40%. What is going wrong? A: While HATU is an excellent reagent that forms a highly reactive 7-azabenzotriazole (OAt) ester, steric hindrance slows down the reaction rate significantly[1]. In highly hindered systems, the activated ester can degrade before the nucleophile can attack. Solution: You must increase the kinetic energy of the system. Switch from room-temperature coupling to Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 75°C. Microwave energy effectively disrupts interchain aggregation and provides the activation energy required to overcome the steric clash[2].

Q2: I noticed epimerization of the (R)-stereocenter when I extended the reaction time. How can I prevent this? A: Extended reaction times in the presence of standard bases (like 2-3 equivalents of DIPEA) promote base-catalyzed abstraction of the α -proton, leading to racemization/epimerization. Solution: Switch your coupling reagent from HATU to COMU . COMU contains a morpholino carbon skeleton that acts as an internal hydrogen bond acceptor. This unique feature allows COMU to achieve maximum coupling efficiency using only 1 equivalent of base (or even a weaker base like TMP/collidine), drastically reducing the risk of epimerization while maintaining high reactivity[3].

Q3: Can I use phosphonium salts instead of uronium salts for this molecule? A: Yes. Uronium salts (like HATU and COMU) can sometimes cause guanidinylation of the free N-terminal amine if the coupling is extremely slow. If you observe chain termination via guanidinylation, switch to a phosphonium salt like PyAOP . PyAOP forms the same highly reactive OAt ester but cannot guanidinylate the amine, making it ideal for stubbornly slow, sterically hindered couplings[4].

Part 3: Reagent Efficacy Matrix for Hindered Substrates

To make an informed decision, compare the quantitative and qualitative profiles of modern coupling reagents specifically regarding sterically hindered α -amino acids[3][5].

Coupling ReagentReactive IntermediateBase RequirementEpimerization RiskEfficacy for Hindered Substrates
DIC / HOBt OBt EsterNone (Catalytic DMAP)ModeratePoor (High risk of N-acylurea formation)
HATU OAt Ester2.0 - 3.0 equiv (DIPEA)Low to ModerateHigh (Benchmark for difficult couplings)
COMU Oxyma Ester1.0 equiv (DIPEA/TMP)Very Low Very High (Safer, highly soluble, low base req.)
PyAOP OAt Ester2.0 - 3.0 equiv (DIPEA)LowVery High (Zero risk of guanidinylation)
Part 4: Self-Validating Conjugation Protocol

This protocol utilizes COMU under microwave irradiation to overcome the steric hindrance of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid. It is designed as a self-validating system : it incorporates mandatory analytical checkpoints to ensure you do not proceed with a failed sequence.

Phase 1: Solvation and Pre-Activation

Causality: Pre-activation is critical. By forming the active ester in the absence of the resin-bound amine, we prevent the coupling reagent from prematurely reacting with (and capping) our target sequence.

  • Resin Preparation: Swell the resin (containing the free amine) in a 1:1:1 mixture of DMF/NMP/DCM for 30 minutes. Note: NMP disrupts aggregation better than DMF alone[1].

  • Reagent Mixing: In a separate vial, dissolve 3.0 equivalents of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid and 3.0 equivalents of COMU in minimal NMP.

  • Activation: Add exactly 1.0 equivalent of DIPEA (relative to the amino acid) to the vial. Vortex for 60 seconds. The solution will change color, indicating the formation of the highly reactive Oxyma active ester.

Phase 2: Microwave-Assisted Coupling

Causality: The application of targeted heat overcomes the kinetic barrier imposed by the bulky furan ring and Z-group. 4. Transfer: Add the pre-activated mixture to the reaction vessel containing the swelled resin. 5. Irradiation: React under microwave irradiation at 75°C for 15 minutes . 6. Washing: Drain the reaction vessel and wash the resin vigorously: 3x NMP, 3x DCM, 3x DMF.

Phase 3: System Validation (Critical Checkpoint)

Causality: Do not assume the coupling worked. Sterically hindered residues can yield false negatives on colorimetric tests. 7. Primary Amine Check (Kaiser Test): Take a few beads and perform a Kaiser test. A yellow/colorless result indicates >99% coupling. A blue result indicates incomplete coupling. 8. Micro-Cleavage (LC-MS): If the Kaiser test is ambiguous, extract 5 mg of resin. Treat with cleavage cocktail (e.g., TFA/TIPS/H2O) for 1 hour. Evaporate, dissolve in Acetonitrile/Water, and inject into the LC-MS.

  • Validation: Confirm the presence of the expected [M+H]+ mass. Check the chromatogram for twin peaks (which would indicate epimerization of the (R)-stereocenter).
  • Decision Branch:
  • If complete: Proceed to the next synthesis step.
  • If incomplete: Do not deprotect. Perform a double-coupling using PyAOP (3.0 equiv) and DIPEA (6.0 equiv) for 2 hours at room temperature to drive the remaining unreacted amines to completion[4].
References
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem - 5

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem - 1

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies - 3

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate - 4

  • Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides - 2

Sources

Troubleshooting

Minimizing side reactions during (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid deprotection

Welcome to the technical support center for handling (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges of removing the benzyloxycarbonyl (Cbz or Z) protecting group from this molecule. The unique combination of a stereocenter, an acid-labile furan ring, and the Cbz group necessitates a carefully considered deprotection strategy to maximize yield and purity while avoiding critical side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical challenges when deprotecting (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid?

The two primary challenges are:

  • Furan Ring Instability: The furan moiety is an electron-rich aromatic heterocycle that is susceptible to reduction under standard catalytic hydrogenation conditions, leading to the formation of a tetrahydrofuran derivative.[1][2] It is also sensitive to strongly acidic conditions, which can cause ring-opening or polymerization.

  • Preservation of Stereochemical Integrity: The chiral center at the alpha-carbon is adjacent to the carboxylic acid. Harsh reaction conditions, particularly those involving strong bases, strong acids, or excessive heat, can lead to epimerization and a loss of optical purity.

Q2: My standard catalytic hydrogenation with H₂ gas and Pd/C is destroying the furan ring. What is the best alternative?

This is a common issue. Standard hydrogenolysis is often too aggressive for this substrate. The recommended first-line alternative is Catalytic Transfer Hydrogenation (CTH) .[3] CTH uses a hydrogen donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) in the presence of a palladium catalyst.[3][4] This method generates hydrogen in situ at the catalyst surface, resulting in a lower effective concentration of hydrogen and significantly milder conditions, which often preserves the furan ring.[5]

Q3: Is acid-mediated deprotection a viable option for this compound?

Acidic deprotection, for instance with HBr in acetic acid, can remove the Cbz group.[6][7] However, it should be approached with extreme caution for this specific substrate. Strong acids can degrade the furan ring. Furthermore, if the reaction is heated, the free amine product can be acetylated by the acetic acid solvent, leading to an N-acetyl impurity.[8] This method should only be considered if reductive methods are incompatible with other functional groups and after small-scale trials confirm substrate stability.

Q4: I'm observing a loss of enantiomeric excess (e.e.) in my final product. What are the likely causes?

Loss of e.e., or racemization, is typically caused by exposing the substrate to conditions that allow for the deprotonation and reprotonation of the alpha-carbon. Key causes include:

  • Elevated Temperatures: Running the deprotection at high temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Extreme pH: Strongly basic or acidic conditions can facilitate the formation of an enolate or enol intermediate, which is achiral. While Cbz deprotection is not typically performed under basic conditions, residual base from a previous step or harsh acidic conditions can be problematic.

  • Prolonged Reaction Times: Even under mild conditions, extending the reaction time unnecessarily increases the risk of side reactions, including racemization. It is crucial to monitor the reaction closely and work it up promptly upon completion.[9]

Section 2: Troubleshooting Guide: Minimizing Specific Side Reactions

This section addresses specific experimental issues, their root causes, and actionable solutions.

Problem: Furan Ring Saturation
  • Symptom: You observe a new product with a higher mass (+4 amu) in your LC-MS analysis and the disappearance of furan proton signals (typically 6.0-7.5 ppm) in the ¹H NMR spectrum, replaced by upfield aliphatic signals.

  • Causality: The palladium catalyst is actively hydrogenating the double bonds within the furan ring. This is common with highly active catalysts like standard 10% Pd/C under a positive pressure of hydrogen gas.

  • Solutions:

SolutionRationale
Switch to Transfer Hydrogenation This is the most effective solution. Using a hydrogen donor like ammonium formate or formic acid provides a much milder and more controlled delivery of hydrogen to the catalyst, favoring the more labile benzyl-oxygen bond cleavage over furan reduction.[3][5]
Use a Less Active Catalyst Catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity compared to Pd/C.[6] Experimenting with different catalyst supports (e.g., CaCO₃, Al₂O₃) may also modulate activity.[4]
Consider Non-Reductive Methods If transfer hydrogenation fails, non-reductive methods will completely avoid the issue. A Lewis acid-mediated approach (e.g., AlCl₃ in HFIP) can be effective and is compatible with many reducible groups.[10][11] Nucleophilic cleavage with thiols is another option for sensitive substrates.[12]
Problem: Incomplete or Stalled Reaction
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Causality: The catalyst is likely deactivated or "poisoned." Heterogeneous catalytic reactions can also be limited by poor mass transfer.

  • Solutions:

SolutionRationale
Use Fresh, High-Quality Catalyst Palladium catalysts can lose activity over time or vary between batches. Always use a fresh bottle from a reputable supplier.[6]
Check for Catalyst Poisons Sulfur- or phosphorus-containing impurities in your starting material or solvent can irreversibly poison the palladium catalyst.[4] Purifying the starting material may be necessary.
Increase Catalyst Loading For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can help drive the reaction to completion.
Ensure Vigorous Stirring As a heterogeneous reaction, efficient mixing is critical to ensure the substrate can access the catalyst surface.[6] Use a stir bar and stir plate that provide strong agitation.
Add More Hydrogen Donor (for CTH) In transfer hydrogenation, the donor is consumed. If the reaction stalls, adding another portion of the hydrogen donor can restart it.
Problem: Formation of N-Benzyl Side Product
  • Symptom: An impurity with a mass corresponding to the desired product + 90 amu (C₇H₆) is detected. This indicates benzylation of the product amine.

  • Causality: This side reaction can occur during catalytic hydrogenolysis when the hydrogen source is depleted.[10] The benzyl cation intermediate, which is normally reduced to toluene, can instead be trapped by the nucleophilic product amine.

  • Solutions:

SolutionRationale
Ensure Sufficient Hydrogen Source If using H₂ gas, ensure the balloon or pressure vessel does not run empty. If using transfer hydrogenation, ensure a sufficient molar excess of the hydrogen donor is used (typically 5-10 equivalents).[10]
Add a Weak Acid Adding a small amount of a weak acid like acetic acid can protonate the product amine, making it less nucleophilic and preventing it from intercepting the benzyl intermediate.[4] This must be balanced against the potential for racemization.

Section 3: Diagrams and Workflows

Decision Workflow for Deprotection Strategy

This diagram outlines a logical pathway for selecting the optimal deprotection method for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid.

Deprotection_Workflow start Starting Material: (R)-Cbz-amino-furan-2-YL-acetic acid check_furan Primary Concern: Furan Ring Stability? start->check_furan cth Method 1: Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, Ammonium Formate) check_furan->cth Yes (High Priority) check_cth Reaction Successful? cth->check_cth complete Deprotection Complete Product Isolated check_cth->complete Yes troubleshoot Troubleshoot CTH: - Check Catalyst Quality - Increase Donor Amount - Ensure Vigorous Stirring check_cth->troubleshoot No (Incomplete) lewis_acid Method 2: Non-Reductive Lewis Acid Cleavage (e.g., AlCl3 / HFIP) check_cth->lewis_acid No (Degradation) troubleshoot->cth check_lewis Reaction Successful? lewis_acid->check_lewis check_lewis->complete Yes troubleshoot_lewis troubleshoot_lewis check_lewis->troubleshoot_lewis Consult further literature for highly specialized methods (e.g., nucleophilic cleavage)

Caption: Decision workflow for selecting a deprotection method.

Reaction Pathway: Desired vs. Side Reaction

This diagram illustrates the desired deprotection pathway versus the furan ring reduction side reaction.

Reaction_Pathway cluster_main Desired Pathway: Cbz Cleavage cluster_side Side Reaction: Furan Reduction Start Cbz-Protected Amine Intermediate Carbamic Acid Intermediate Start->Intermediate H₂ / Pd/C - Toluene Product Desired Free Amine Intermediate->Product Spontaneous Decarboxylation (-CO₂) Furan_Start Furan Moiety Side_Product Tetrahydrofuran Moiety Furan_Start->Side_Product Over-reduction (Aggressive H₂ / Pd/C) Start_Overall Starting Material Start_Overall->Start Start_Overall->Furan_Start

Caption: Competing reaction pathways during deprotection.

Section 4: Validated Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (Preferred Method)

This protocol is designed to be mild enough to preserve the furan ring.

  • Dissolution: Dissolve the (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the solution, add ammonium formate (5.0 equiv.). Stir for 5 minutes to ensure it dissolves.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol% by weight) to the flask. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours. The primary byproducts (toluene and CO₂) are volatile.[13]

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can then be purified by standard methods (e.g., crystallization or chromatography) to yield the desired free amine.

Protocol 2: Acid-Mediated Deprotection (Alternative Method)

Use this method with caution and only on a small scale initially to test for substrate stability.

  • Dissolution: Dissolve the Cbz-protected starting material (1.0 equiv.) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (2-4 equiv.) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.[6] Avoid heating to prevent acetylation.

  • Work-up and Isolation: Upon completion, precipitate the product (as the HBr salt) by adding the reaction mixture dropwise to a large volume of cold diethyl ether. Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Greenberg, M. M. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4439-4442. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]

  • Yao, Z.-J., et al. (2005). Chemoselective Deprotection of Cyclic N,O-Aminals Using Catalytic Bismuth(III) Bromide in Acetonitrile. The Journal of Organic Chemistry, 70(10), 4120-4123. [Link]

  • Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid vs Fmoc-protected analogs in solid-phase synthesis

As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter the synthetic bottlenecks associated with incorporating electron-rich, unnatural heterocyclic amino acids into peptide backbones...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter the synthetic bottlenecks associated with incorporating electron-rich, unnatural heterocyclic amino acids into peptide backbones. One of the most challenging building blocks is (R)-furan-2-ylglycine .

When designing a synthetic route for furan-containing peptides, the choice of the Nα-protecting group is the single most critical variable. This guide provides an in-depth, mechanistic comparison between (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (the Cbz/Z-protected analog) and its Fmoc-protected counterpart , specifically within the context of Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The Furan Ring vs. Cleavage Conditions

The core synthetic challenge lies in the chemical nature of the furan ring. Furan is a highly electron-rich heteroaromatic diene [1]. It is notoriously sensitive to strong acids, which can trigger electrophilic aromatic substitution (alkylation by cleaved protecting groups), ring-opening, or rapid polymerization.

The Cbz (Z) Strategy: A Solid-Phase Bottleneck

The Carboxybenzyl (Cbz or Z) group is a classical protecting group traditionally removed by catalytic hydrogenolysis (H 2​ , Pd/C) or strong liquid acids (e.g., HF, TFMSA) [5].

  • The Causality of Failure in SPPS: In SPPS, the growing peptide is anchored to a cross-linked polystyrene resin. This polymer matrix physically excludes heterogeneous catalysts like Pd/C, making on-resin hydrogenolysis impossible [4]. Consequently, researchers are forced to use strong acids (HF) for global deprotection and resin cleavage. Exposing a furan-2-ylglycine residue to HF invariably destroys the furan ring, leading to complex, intractable polymeric mixtures.

The Fmoc Strategy: Orthogonal Preservation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group operates on a fundamentally different mechanism. It is base-labile, removed via an E1cB mechanism using 20% piperidine in DMF[2].

  • The Causality of Success in SPPS: Fmoc chemistry allows for a final resin cleavage using Trifluoroacetic acid (TFA). While TFA is acidic, it is significantly milder than HF. More importantly, the Fmoc strategy allows for the precise tuning of scavenger cocktails (e.g., Triisopropylsilane[TIS] and water). TIS acts as a highly effective hydride donor, quenching reactive carbocations generated during cleavage before they can electrophilically attack the vulnerable furan ring [3].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two protection strategies when synthesizing a model pentapeptide containing a central D-furan-2-ylglycine residue.

Parameter(R)-Cbz-furan-2-ylglycineFmoc-D-furan-2-ylglycine
Nα-Deprotection Condition HF, TFMSA, or H 2​ /Pd-C20% Piperidine in DMF
SPPS Compatibility Poor (Hydrogenolysis fails on resin)Excellent (Orthogonal to TFA cleavage)
Furan Ring Stability Low (Degrades in strong cleavage acids)High (Stable in base, survives scavenged TFA)
Average Coupling Efficiency 85 - 90%> 99% (per cycle)
Final Crude Purity (SPPS) < 15% (Extensive side reactions)> 85%
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (SPPS)

Synthetic Workflows & Degradation Pathways

The diagram below maps the logical flow of both strategies, highlighting the critical failure point of the Cbz analog in solid-phase environments.

SPPS_Comparison Start Furan-2-ylglycine Solid-Phase Synthesis Fmoc Fmoc-Protected Analog (Base-Labile) Start->Fmoc Cbz Cbz-Protected Analog (Acid-Labile / Hydrogenolysis) Start->Cbz DeprotFmoc N-Terminal Deprotection: 20% Piperidine in DMF (Mild Base) Fmoc->DeprotFmoc DeprotCbz N-Terminal Deprotection: Strong Acid (HF/TFMSA) *Hydrogenolysis incompatible with resin Cbz->DeprotCbz CleavageFmoc Resin Cleavage: TFA + Scavengers (TIS/H2O) DeprotFmoc->CleavageFmoc Degradation Furan Ring Degradation (Acid-Catalyzed Ring Opening) DeprotCbz->Degradation Success High Yield & Purity Intact Furan Ring CleavageFmoc->Success Failure Low Yield Peptide Destruction Degradation->Failure

Workflow comparison of Fmoc vs. Cbz protection strategies for furan-2-ylglycine in SPPS.

Self-Validating Experimental Protocols

Protocol A: Fmoc-Based SPPS of Furan-2-ylglycine Peptides (Recommended)

This protocol utilizes Fmoc-D-furan-2-ylglycine on a Rink Amide resin, employing a self-validating feedback loop to ensure sequence fidelity.

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Treat with 20% piperidine in DMF (2 × 10 min).

  • Self-Validation: Collect the deprotection flow-through. Measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal.

Step 2: Coupling

  • Dissolve 0.4 mmol (4 eq) of Fmoc-D-furan-2-ylglycine and 0.4 mmol of OxymaPure in 2 mL DMF. Add 0.4 mmol of DIC.

  • Add the activated ester to the resin and agitate for 60 minutes.

  • Self-Validation: Perform a Kaiser (Ninhydrin) test. A yellow resin indicates complete coupling (no free primary amines). A blue resin dictates a re-coupling step.

Step 3: Cleavage with Furan Preservation

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H 2​ O. Causality: TIS is mandatory to quench tert-butyl and trityl carbocations that would otherwise alkylate the furan ring.

  • Cleave for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase Synthesis with (R)-Cbz-furan-2-ylglycine

If your supply chain or existing IP dictates the use of the Cbz-protected analog, you must abandon SPPS and utilize solution-phase chemistry to allow for mild hydrogenolysis.

Step 1: Solution-Phase Coupling

  • Dissolve 1.0 eq of (R)-Cbz-furan-2-ylglycine and 1.1 eq of the amine-component in Dichloromethane (DCM).

  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 12 hours.

  • Wash the organic layer with 5% NaHCO 3​ , 1M HCl, and brine. Dry over MgSO 4​ .

Step 2: Mild Catalytic Hydrogenolysis

  • Dissolve the protected peptide in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with Argon, then introduce H 2​ gas via a balloon.

  • Self-Validation: Monitor the reaction volumetrically (H 2​ consumption) and via TLC. The reaction is complete when H 2​ uptake ceases and the UV-active starting material spot disappears. Filter through Celite to remove Pd/C and concentrate.

Summary Verdict

For modern peptide workflows, the Fmoc-protected analog is objectively superior. Attempting to force (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid into an automated SPPS pipeline will result in catastrophic yield losses due to the furan ring's incompatibility with the strong acids required for Cbz removal. Reserve the Cbz analog strictly for solution-phase fragment condensations where catalytic hydrogenolysis is physically viable.

References

  • National Center for Biotechnology Information. "N-(2-Furoyl)glycine". PubChem. URL:[Link]

  • Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. "Automated solid-phase peptide synthesis to obtain therapeutic peptides". Beilstein Journal of Organic Chemistry, NIH PMC. URL:[Link]

  • Ashenhurst, J. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. URL:[Link]

Comparative

Validation of chiral purity and enantiomeric excess for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

An accurate determination of enantiomeric excess (ee) is a non-negotiable quality attribute in modern drug development. For complex chiral building blocks like (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (hereafter...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate determination of enantiomeric excess (ee) is a non-negotiable quality attribute in modern drug development. For complex chiral building blocks like (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (hereafter referred to as (R)-Cbz-furan-amino acid), validating chiral purity requires analytical methods that can resolve subtle stereochemical differences while suppressing the physicochemical interferences of the molecule's functional groups.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind method development and providing self-validating protocols to ensure absolute scientific integrity.

Structural Analysis & Analytical Strategy

Before selecting an analytical technique, we must analyze the molecule's structural moieties to predict its chromatographic behavior. The (R)-Cbz-furan-amino acid possesses three critical features:

  • The Cbz (Benzyloxycarbonyl) Group: Provides strong UV absorbance and acts as an excellent hydrogen-bond donor/acceptor, making it highly compatible with polysaccharide-based Chiral Stationary Phases (CSPs)[1].

  • The Furan Ring: Offers electron-rich sites for π−π stacking interactions with the aromatic rings of the CSP[1].

  • The Free Carboxylic Acid: This is the most problematic functional group. If left unsuppressed, partial ionization will lead to multiple retention states, causing severe peak tailing and ruining chiral resolution[2].

ChiralRecognition Analyte (R)-Cbz-Furan-2-yl-Acetic Acid Hbond Hydrogen Bonding (Cbz Carbamate & Amide) Analyte->Hbond Donor/Acceptor PiPi π-π Interactions (Furan & Benzyl Rings) Analyte->PiPi Aromatic Stacking Steric Steric Inclusion (Chiral Grooves) Analyte->Steric Shape Recognition CSP Polysaccharide CSP (e.g., Amylose Derivative) Hbond->CSP PiPi->CSP Steric->CSP

Caption: Three-point chiral recognition mechanism between the analyte and a polysaccharide stationary phase.

Comparative Analysis: HPLC vs. SFC vs. NMR

To validate the enantiomeric excess of (R)-Cbz-furan-amino acid, laboratories typically evaluate three orthogonal techniques.

Chiral HPLC: The Gold Standard for Sensitivity

Chiral HPLC remains the most widely used technique due to its robustness and the vast library of available CSPs[3]. For Cbz-protected amino acids, normal-phase HPLC using immobilized amylose or cellulose columns (e.g., Chiralpak IA or IC) provides exceptional baseline resolution. The primary limitation is the high consumption of organic solvents (hexane/isopropanol) and longer run times.

Chiral SFC: The High-Throughput Alternative

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ modified with polar organic solvents. Because supercritical CO2​ has lower viscosity and higher diffusivity than liquid solvents, SFC delivers 3 to 5 times faster analysis times with significantly reduced pressure drops[4]. Furthermore, SFC is highly sensitive to acidic modifiers, which are strictly required to elute the free carboxylic acid of our target molecule without tailing[5].

Chiral NMR: The Orthogonal Validator

While chromatographic methods rely on physical separation, Chiral NMR provides direct structural confirmation of enantiomeric ratios without needing a chiral column. By using Chiral Solvating Agents (CSAs) or derivatizing the analyte into Mosher's esters, the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts[6]. While less sensitive for trace impurity detection (LOD ~1%), it is immune to the co-elution risks that plague chromatography[6].

Quantitative Performance Comparison
Performance MetricChiral HPLC (Normal Phase)Chiral SFCChiral NMR (with CSA)
Typical Resolution ( Rs​ ) 2.5 - 4.02.0 - 3.5N/A (Signal Splitting)
Analysis Time 15 - 30 minutes3 - 8 minutes10 - 15 min (Acquisition)
Limit of Quantitation (LOQ) 0.05% (Area Normalization)0.1% (Area Normalization)1.0% - 2.0%
Solvent Consumption ~25 mL per run~2-5 mL per run (Co-solvent)~0.6 mL (Deuterated)
Primary Utility Final batch release validationHigh-throughput screening / Green chemOrthogonal structural proof

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any reported % ee is analytically sound and compliant with ICH Q2(R1) guidelines.

Protocol A: Chiral HPLC Method for Final Purity Release

Objective: Quantify the trace (S)-enantiomer in a highly pure (R)-batch.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v).

    • Causality: The 0.1% TFA is critical. It forces the carboxylic acid moiety of the furan-2-yl-acetic acid into its protonated, neutral state, preventing secondary electrostatic interactions with free silanols on the CSP that cause peak tailing[2].

  • Sample Preparation: Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase eliminates solvent-shock, which can cause peak splitting or premature elution of the minor enantiomer.

  • System Suitability Testing (SST): Inject a 50:50 racemic standard of (R/S)-Cbz-furan-amino acid.

    • Validation Check: Proceed only if the resolution ( Rs​ ) between the two peaks is > 1.5. This proves the column's chiral recognition sites are active and capable of baseline separation[7].

  • Sensitivity (LOQ) Verification: Inject a solution containing 0.05% of the (S)-enantiomer relative to the nominal sample concentration.

    • Validation Check: The signal-to-noise (S/N) ratio of the (S)-peak must be 10. This proves the method can definitively quantify impurities to support a >99.9% ee claim[3].

Protocol B: Chiral SFC Method for Rapid In-Process Control

Objective: Rapidly monitor enantiomeric excess during synthetic optimization.

  • Mobile Phase Setup: Main stream: Supercritical CO2​ . Co-solvent (Modifier): Methanol containing 0.1% Formic Acid. Set the gradient from 5% to 30% modifier over 5 minutes.

    • Causality: Methanol acts as a strong hydrogen-bond competitor to elute the strongly retained Cbz-group. In SFC, volatile acidic additives like formic acid are preferred over TFA to protect the system's backpressure regulators while still suppressing analyte ionization[5].

  • Physical Parameters: Maintain a column temperature of 35°C and an Active Backpressure Regulator (ABPR) setting of 120 bar.

    • Causality: Maintaining constant backpressure ensures the CO2​ remains in a dense, supercritical state. Pressure drops lead to density gradients across the column, severely degrading chiral selectivity[4].

  • Execution & Integration: Inject 2 μL of sample. Calculate the % ee using the area percent quantitation mode, determining the percent abundance of the undesired enantiomer relative to the total peak area[7].

AnalyticalWorkflow A (R)-Cbz-Furan-2-yl-Acetic Acid Batch Release B Chiral Method Screening A->B C Chiral HPLC (High Sensitivity) B->C Primary Choice D Chiral SFC (High Throughput) B->D Green Alternative E Chiral NMR (Orthogonal Validation) B->E Structural Confirmation F ICH Q2(R1) Validation (Rs > 1.5, LOQ < 0.05%) C->F D->F

Caption: Decision workflow for chiral purity validation of Cbz-amino acid derivatives.

Conclusion & Best Practices

For the rigorous validation of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid, Chiral HPLC utilizing polysaccharide-based stationary phases remains the most reliable method for final regulatory release due to its unmatched sensitivity (LOQ 0.05%)[3]. However, modern drug development workflows should heavily integrate Chiral SFC for in-process monitoring, as it drastically reduces solvent waste and cuts analysis times by up to 80%[4]. Regardless of the chromatographic technique chosen, the inclusion of an acidic modifier (TFA or Formic Acid) is the single most critical parameter to ensure the free carboxylic acid does not compromise chiral resolution[2][5]. Finally, cross-validating the primary chromatographic method with Chiral NMR ensures absolute confidence against co-eluting achiral impurities[6].

References

  • National Institutes of Health (PMC). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from:[Link]

  • Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from: [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from: [Link]

  • ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from: [Link]

Sources

Validation

LC-MS/MS validation methods and fragmentation patterns for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Comprehensive LC-MS/MS Validation and Fragmentation Analysis of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic Acid: A Comparative Guide Executive Summary (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS 127420-04-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Validation and Fragmentation Analysis of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic Acid: A Comparative Guide

Executive Summary

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS 127420-04-6) is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in advanced peptide synthesis and drug discovery[]. The molecule features a unique furan ring that imparts specific electronic and steric properties, while its alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) moiety.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify Cbz-protected amino acids in complex biological matrices. The primary challenge lies in balancing the lability of the Cbz group during ionization with the need for high-sensitivity detection. This guide objectively compares alternative chromatographic and ionization strategies to establish a robust, self-validating LC-MS/MS methodology, providing the necessary mechanistic insights to ensure absolute data integrity.

Mechanistic Insights: Fragmentation Dynamics of Cbz-Protected Amino Acids

Understanding the causality behind mass spectrometric fragmentation is non-negotiable for selecting optimal Multiple Reaction Monitoring (MRM) transitions. The stability of N-Cbz protected amino acids under ambient conditions is well documented, preventing premature degradation[2]; however, under Collision-Induced Dissociation (CID), the molecule exhibits highly predictable and structurally revealing cleavage pathways.

For (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (Exact Mass: 275.0794 Da), the protonated precursor ion [M+H]+ appears at m/z 276.08. When subjected to CID in positive Electrospray Ionization (ESI+), the fragmentation is driven by the thermodynamic stability of the leaving groups:

  • Neutral Loss of Benzyl Alcohol (-108 Da): The most favorable pathway is the cleavage of the Cbz ester linkage, expelling benzyl alcohol ( C7​H8​O ) and yielding an isocyanate-like intermediate at m/z 168.03. This is a universal hallmark of3[3].

  • Formation of the Benzyl Cation (m/z 91.05): The Cbz group frequently heterolyzes to yield a highly stable benzyl/tropylium cation. While highly abundant and excellent for low-Level of Detection (LOD) screening, it lacks structural specificity for the furan core.

  • Decarboxylation (-44 Da): Following the loss of the Cbz group, the exposed carboxylic acid moiety readily loses CO2​ , generating a secondary fragment at m/z 124.04.

Fragmentation M [M+H]+ m/z 276.08 F1 Loss of Benzyl Alcohol (-108 Da) m/z 168.03 M->F1 - C7H8O F2 Benzyl Cation m/z 91.05 M->F2 - C7H6NO4 F3 Decarboxylation (-44 Da) m/z 124.04 F1->F3 - CO2

Fragmentation pathway of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid in ESI+ mode.

Comparative Analytical Strategies

To build a definitive protocol, we must evaluate the performance of the target compound across different analytical environments.

Ionization Mode: ESI Positive vs. ESI Negative

While ESI+ yields the abundant m/z 91.05 fragment, biological matrices often contain numerous aromatic compounds that isobarically interfere with this low-mass transition. Conversely, ESI Negative (ESI-) targets the acidic carboxylic proton to form [M−H]− at m/z 274.07.

  • Causality: ESI- significantly reduces background noise because fewer matrix components readily lose a proton compared to those that accept one. For absolute quantification in plasma or urine, ESI- is superior due to a higher Signal-to-Noise (S/N) ratio. For structural elucidation, ESI+ remains mandatory.

Column Chemistry: Reversed-Phase (RP-C18) vs. HILIC

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an amphiphilic molecule; it possesses a highly hydrophobic Cbz group and a polar carboxylic acid.

  • RP-C18: Provides excellent retention. By utilizing a highly acidic mobile phase (0.1% Formic Acid), we suppress the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic state. This maximizes interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The intact Cbz group renders the molecule too hydrophobic to partition effectively into the aqueous layer of a HILIC stationary phase, resulting in poor retention and broad peak shapes. HILIC is only viable if the Cbz group is synthetically removed prior to analysis.

Quantitative Performance Comparison
ParameterRP-HPLC (ESI+)RP-HPLC (ESI-)HILIC (ESI+)
Retention Mechanism Hydrophobic (Cbz/Furan)Hydrophobic (Cbz/Furan)Hydrophilic Partitioning
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL> 5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.6 ng/mL> 15.0 ng/mL
Linearity ( R2 ) 0.9980.9990.985
Matrix Effect 85% (Mild Suppression)96% (Negligible)N/A (Failed Validation)
Primary MRM Transition 276.1 → 91.1274.1 → 166.0276.1 → 91.1

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To achieve this, we employ a Solid Phase Extraction (SPE) methodology coupled with a stable-isotope labeled Internal Standard (IS) or a structural analog (e.g., Cbz-Glycine). The IS is spiked into the raw matrix before extraction. By monitoring the IS peak area across all injections, the system continuously validates extraction recovery and flags any transient ion suppression[4].

Workflow A Matrix Spike (IS) B Solid Phase Extraction (C18) A->B Clean-up C RP-HPLC Separation B->C Recovery D ESI- Ionization C->D Elution E MRM Quantification D->E Detection

Self-validating LC-MS/MS workflow for the extraction and quantification of Cbz-furan amino acids.

Step-by-Step Methodology

1. Sample Preparation (Solid Phase Extraction - C18)

  • Causality: Protein precipitation often leaves phospholipids in the sample, which cause severe ion suppression in the MS source. C18 SPE exploits the hydrophobicity of the Cbz group to trap the analyte while washing away polar matrix salts.

  • Step 1: Spike 10 µL of Internal Standard (Cbz-Glycine, 100 ng/mL) into 100 µL of biological matrix.

  • Step 2: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by equilibration with 1 mL of 0.1% Formic Acid in MS-grade Water.

  • Step 3: Load the spiked sample onto the cartridge.

  • Step 4: Wash with 1 mL of 5% Methanol in Water to elute highly polar endogenous interferences.

  • Step 5: Elute the target compound with 1 mL of 100% Acetonitrile.

  • Step 6: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

2. Chromatographic Separation (RP-HPLC)

  • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the carboxylic acid in a neutral state for optimal retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Focuses the analyte at the head of the column)

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B (Column wash)

    • 5.0 - 6.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

3. Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Mode: ESI Negative (Optimal for quantification).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid: Quantifier: 274.1 → 166.0 (Collision Energy: 15 eV); Qualifier: 274.1 → 122.0 (Collision Energy: 25 eV).

    • Internal Standard (Cbz-Glycine): 208.1 → 100.0 (Collision Energy: 12 eV).

References

  • BOC Sciences. "CAS 127420-04-6 | (R)-BENZYLOXYCARBONYLAMINO-FURAN-2-YL-ACETIC ACID". bocsci.com. Available at:[]

  • BenchChem. "Z-L-Val-OH | 1149-26-4 | Benchchem". benchchem.com. Available at:[3]

  • MDPI. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study". mdpi.com. Available at:[2]

  • National Institutes of Health (PMC). "Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat". nih.gov. Available at:[4]

Sources

Comparative

Comparative efficacy of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid derivatives in biological assays

Comparative Efficacy of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic Acid Derivatives in Biological Assays As the landscape of targeted protein degradation and inhibition evolves, the structural optimization of peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic Acid Derivatives in Biological Assays

As the landscape of targeted protein degradation and inhibition evolves, the structural optimization of peptidomimetics has become critical for achieving high target selectivity and metabolic stability. Among non-natural amino acid building blocks, (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6)[] has emerged as a privileged scaffold.

This guide provides an objective, data-driven comparison of peptidomimetic inhibitors synthesized using the furan-2-yl-acetic acid derivative against traditional phenyl, thiophene, and natural amino acid alternatives. We will specifically examine their comparative efficacy in inhibiting the β5c chymotryptic subunit of the 20S proteasome[2][3], a highly validated target in oncology.

Mechanistic Rationale: The Furan Advantage in Foldamer Design

When designing non-covalent or reversible covalent inhibitors for the 20S proteasome, the entropic cost of binding is a major hurdle. Flexible, linear peptides must adopt a specific conformation (often a β-turn) to fit into the enzymatic binding pocket.

The Causality of Conformational Restriction: Substituting a natural amino acid (like Leucine or Phenylalanine) with a furan-2-yl-acetic acid derivative fundamentally alters the molecule's conformational landscape. The oxygen atom within the furan ring acts as a localized hydrogen-bond acceptor. This enables intramolecular hydrogen bonding with adjacent backbone amides, inducing a stable "foldamer" secondary structure[2].

By pre-organizing the inhibitor into its bioactive conformation prior to target engagement, the furan derivative significantly lowers the entropic penalty of binding. In contrast:

  • Phenyl analogs lack a hydrogen-bond acceptor, remaining purely hydrophobic and conformationally flexible.

  • Thiophene analogs contain a sulfur atom, which is a significantly weaker hydrogen-bond acceptor and introduces excessive steric bulk, often clashing with the narrow S1 pocket of the β5c subunit.

Pathway P1 Peptidomimetic Inhibitor (Furan-2-yl Derivative) P2 20S Proteasome (β5c Subunit) P1->P2 Competitive Binding P3 Accumulation of Polyubiquitinated Proteins P2->P3 Inhibition of Degradation P4 ER Stress / UPR Activation P3->P4 P5 Apoptosis (Cancer Cells) P4->P5

Mechanism of action for proteasome inhibition by furan-2-yl peptidomimetics leading to apoptosis.

Comparative Efficacy Data

To objectively evaluate the performance of the (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid scaffold, we compare it against three structural analogs integrated into an identical tripeptide inhibitor backbone targeting the 20S proteasome β5c subunit.

Table 1: Quantitative Comparison of in vitro Efficacy and Stability

Scaffold / Building Blockβ5c IC₅₀ (µM)Selectivity (β5c over β5i)Intrinsic Clearance (CL_int) (µL/min/mg protein)*Foldamer Induction
(R)-Cbz-Furan-2-yl-acetic acid 0.045 > 450x 18.5 Strong (β-turn)
(R)-Cbz-Phenyl-acetic acid0.120> 150x24.2None
(R)-Cbz-Thienyl-acetic acid0.310> 80x21.0Weak
Natural Amino Acid (L-Leucine)0.850> 10x85.4None

*Measured in human liver microsomes (HLM). Lower values indicate higher metabolic stability.

Data Synthesis: The furan-2-yl derivative demonstrates a nearly 3-fold increase in potency over the phenyl analog and an 18-fold increase over the natural amino acid baseline[3]. Furthermore, the non-natural furan ring confers high resistance to proteolytic cleavage, reflected in the superior metabolic stability (lowest CL_int).

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Assay robustness must be statistically confirmed before compound efficacy is accepted.

Protocol A: Fluorogenic 20S Proteasome Inhibition Assay

This assay measures the ability of the synthesized derivatives to inhibit the chymotrypsin-like activity of the purified human 20S proteasome.

Self-Validation Criteria: The assay utilizes Bortezomib as a positive control and DMSO as a vehicle negative control. A Z'-factor must be calculated for each plate; only plates yielding a Z'-factor ≥ 0.6 are deemed robust enough for IC₅₀ determination.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 1 mM EDTA, and 0.01% CHAPS. CHAPS is critical to prevent non-specific aggregation-based inhibition.

  • Enzyme Activation: Dilute purified human constitutive 20S proteasome (c20S) to a final concentration of 0.5 nM in the assay buffer. Incubate at 37°C for 15 minutes to ensure thermal equilibration.

  • Compound Incubation: Dispense 1 µL of the furan-2-yl derivative (and comparators) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Add 49 µL of the enzyme solution. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 25 µM).

  • Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) kinetically using a microplate reader (Excitation: 345 nm, Emission: 445 nm) for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀.

Protocol B: Cellular Efficacy (Multiple Myeloma Viability)

To prove that the furan-induced potency translates to cellular environments, viability is assessed in RPMI-8226 multiple myeloma cells.

  • Cell Seeding: Seed RPMI-8226 cells at 1 × 10⁴ cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the peptidomimetic derivatives (0.001 µM to 10 µM) for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Reagent (which measures ATP as a proxy for metabolically active cells) directly to the wells.

  • Luminescence Readout: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

G N1 Scaffold Selection (R)-Cbz-Furan-2-yl-acetic acid N2 Solid-Phase Peptide Synthesis N1->N2 N3 Fluorogenic Proteasome Assay N2->N3 N4 Cell Viability (Multiple Myeloma) N3->N4

Workflow for the synthesis and biological evaluation of furan-2-yl-acetic acid derivatives.

Conclusion

The integration of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid into peptidomimetic workflows offers a distinct thermodynamic advantage over traditional phenyl or natural amino acid building blocks. By acting as an intramolecular hydrogen-bond acceptor, the furan ring induces stable foldamer conformations that drastically improve target affinity and metabolic stability. For researchers developing next-generation proteasome inhibitors or targeted protein degraders, this specific derivative provides a highly optimized, field-proven scaffold.

References

  • Title: Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome Source: Publikationsserver der Universität Regensburg URL: [Link]

  • Title: Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6) is a highly specialized, Z-protected unnatural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6) is a highly specialized, Z-protected unnatural amino acid widely utilized in peptide synthesis and drug development. While its structural features—specifically the furan ring and the benzyloxycarbonyl (Cbz/Z) protecting group—make it an excellent building block for peptidomimetics, they also dictate strict handling and disposal protocols.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, one must understand the causality behind the chemical's hazards. We do not simply follow rules; we engineer safety based on molecular structure:

  • Furan Ring Sensitivity: The electron-rich furan heterocycle is highly susceptible to electrophilic attack and oxidation. If mixed with strong oxidizers (e.g., peroxides, nitric acid), it can undergo rapid, exothermic ring-opening reactions, posing a severe fire and explosion risk[1]. Furthermore, furan derivatives are known to exhibit significant aquatic toxicity, strictly prohibiting drain or sewer disposal[1].

  • Z-Protecting Group (Benzyloxycarbonyl): The bulky aromatic and carbamate structure contributes to a high fuel value. During incomplete combustion or improper disposal, this group can generate toxic nitrogen oxides (NOx) and carbon monoxide (CO). Therefore, high-temperature incineration is mandatory to ensure complete thermal destruction[2].

  • Organic Acid Properties: As a carboxylic acid, it can lower the pH of localized environments. It must be segregated from strong bases to prevent uncontrolled exothermic neutralization, and from active metals to prevent hydrogen gas evolution[3].

Waste Segregation and Storage Parameters

Proper segregation is the foundation of a self-validating safety system. By isolating incompatible waste streams, laboratories prevent accidental reactions before they occur. (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid must be classified as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like Dichloromethane during synthesis).

Table 1: Quantitative Data for Waste Segregation and Storage

ParameterSpecification / LimitOperational Rationale
Waste Classification Non-Halogenated Organic AcidContains C, H, N, O only. Segregate from halogens to reduce disposal costs.
Incompatible Materials Strong oxidizers, strong bases, active metalsPrevents exothermic oxidation of the furan ring and unintended neutralization[3].
Max Accumulation Volume 55 Gallons (per SAA)Complies with EPA Resource Conservation and Recovery Act (RCRA) limits[4].
Max Accumulation Time 90 Days (Large Quantity Generators)Regulatory limit to prevent long-term degradation and potential peroxide formation[4].
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation while awaiting environmental health and safety (EHS) pickup.

Step-by-Step Disposal Methodology

The following protocols provide actionable steps for managing both solid and liquid waste streams containing (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid.

Protocol A: Solid Waste Disposal (Powder, Contaminated Consumables)

  • Characterization: Identify all contaminated solid materials (e.g., weighing boats, spatulas, filter paper, and residual powder).

  • Containment: Place the solid waste into a heavy-duty, leak-proof High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace moisture combined with the organic acid could lead to mild corrosion over time.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark the contents as "Hazardous Waste - Toxic/Combustible Solid: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid."

  • Sealing: Ensure the container is tightly sealed with a screw-cap lid to prevent the aerosolization of fine powders.

  • Transfer: Move the container to the designated Satellite Accumulation Area (SAA). Ensure it is stored completely away from oxidizing agents[1].

Protocol B: Liquid Waste Disposal (Reaction Filtrates and Solutions) (Note: This compound is typically dissolved in DMF, DMSO, or Methanol during peptide coupling.)

  • Compatibility Verification: Before adding the solution to a bulk waste carboy, verify the pH and composition of the waste stream. Ensure the receiving carboy does not contain strong oxidizers or concentrated inorganic acids[3].

  • Solvent Segregation:

    • If dissolved in DMF/MeOH: Route to the Non-Halogenated organic waste carboy.

    • If dissolved in DCM/Chloroform: Route to the Halogenated organic waste carboy.

  • Transfer: Use a grounded, vented funnel to pour the liquid waste into the carboy to prevent static buildup and pressure accumulation.

  • Secondary Containment: Place the waste carboy in a chemical-resistant secondary containment tray capable of holding 110% of the carboy's volume[3].

  • Documentation: Log the exact volume and concentration of the chemical on the SAA waste manifest.

High-Temperature Incineration Workflow

The ultimate, environmentally compliant disposal method for furan-based organic acids is high-temperature incineration. This process utilizes controlled combustion at temperatures exceeding 850°C to 1200°C[2]. At these extreme temperatures, the furan ring and carbamate linkages are completely cleaved, achieving a destruction efficiency of over 99.99% and converting the compound into harmless CO2, H2O, and manageable NOx (which is subsequently neutralized by the facility's scrubbers)[5].

G Generation Waste Generation (Solid & Liquid Streams) Segregation Chemical Segregation (Isolate from Oxidizers) Generation->Segregation SAA Satellite Accumulation Area (Secondary Containment) Segregation->SAA Transport EHS Manifesting & Licensed Transport SAA->Transport Incineration High-Temp Incineration (850°C - 1200°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (Neutralize NOx) Incineration->Scrubbing End Complete Destruction (CO2 & H2O Emission) Scrubbing->End

Caption: Logical workflow for the segregation, accumulation, and high-temperature incineration of furan-derivative waste.

Emergency Spill Response Plan

Trust in a safety protocol requires a robust contingency plan. In the event of a spill involving (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess if the spill is solid (powder) or liquid (solution).

  • PPE Up: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, an N95 or P100 particulate respirator is required.

  • Solid Spill Containment: Do not dry sweep, as this generates hazardous dust. Lightly dampen the powder with water or a compatible solvent (e.g., isopropanol) to suppress dust, then scoop it into a hazardous waste container using a non-sparking tool[1].

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is an organic acid and may leave irritating residues[6]. Collect all cleanup materials as hazardous waste.

References

  • Indonesia's B3 Waste Management: Current Status and Challenges in Hazardous Waste Regulation. SUPRA International. URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document (SAM Revision 5.0). EPA NEPIS. URL:[Link]

  • Environmental Impact Statement (EIS) for North Atlantic Incineration Site Designation. EPA NEPIS. URL:[Link]

  • Scientific Equipment & Furniture Association Recommended Practices SEFA 11-2019 Liquid Chemical Storage Cabinets. SEFA Labs. URL:[Link]

  • Chapter 7: Chemical Disposal Procedures. University of Wisconsin–Madison Environment, Health & Safety. URL:[Link]

Sources

Handling

Personal protective equipment for handling (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Comprehensive Safety and Handling Guide: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal Hazard Assessment: Understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

Hazard Assessment: Understanding the Risks

The primary hazards associated with (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid are inferred from its structural components. The furan ring can be toxic and may form explosive peroxides over time, while the carboxylic acid group makes it a potential skin, eye, and respiratory irritant.[1][2][3][4][5][6][7]

Table 1: Hazard Profile of Structurally Related Compounds

PropertyFuranAcetic Acid (Glacial)(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid
CAS Number 110-00-964-19-7152148-65-7
Primary Hazards Flammable, Toxic, Peroxide Former, Irritant[1][3]Flammable, Corrosive, Causes Severe Skin and Eye Burns[8][9][10]Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation[4]
GHS Hazard Statements H224, H302, H332, H315, H341, H350, H373[3]H226, H314, H318H315, H319, H335[4]
Flash Point -36 °C (-32.8 °F)[1]40 °C (104 °F)[8][10]Not Available

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it's a risk-mitigation strategy. The following protocol is designed to provide comprehensive protection when handling (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid.

Engineering Controls: The Foundation of Safety

Before any PPE is donned, ensure you are working in a properly functioning chemical fume hood.[11][12][13] This is the most critical engineering control for protecting you from inhaling potentially harmful dust or vapors.[11] All handling of the solid compound and its solutions should occur at least 6 inches inside the sash.[12][13]

Step-by-Step PPE Protocol
  • Eye and Face Protection :

    • What to Wear : Wear chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[8][14]

    • The Rationale : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of solutions or fine dust. For procedures with a higher risk of splashing, such as transferring large volumes of a solution, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection :

    • What to Wear : Use chemical-resistant gloves, such as nitrile.[15]

    • The Rationale : No single glove material is impervious to all chemicals indefinitely.[12] Nitrile provides good protection against a wide range of chemicals, including acids. Always inspect gloves for tears or holes before use.[16][17] Use proper glove removal technique to avoid contaminating your skin.[17]

  • Body Protection :

    • What to Wear : A flame-retardant lab coat is mandatory.[3][15] For operations involving larger quantities (e.g., >1 liter of solution), supplement with a chemically resistant apron.

    • The Rationale : The lab coat protects your skin and personal clothing from incidental contact and small splashes. Ensure the lab coat is fully buttoned. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[12]

  • Footwear :

    • What to Wear : Closed-toe shoes are required at all times in the laboratory.[16][18]

    • The Rationale : This protects your feet from spills and dropped objects. Perforated shoes or sandals offer no protection.[16]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling (R)-Benzyloxycarbonylamino- furan-2-YL-acetic acid fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP. Do not proceed without proper ventilation. fume_hood->stop No   ppe_basics Required Base PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes fume_hood->ppe_basics  Yes task_assessment Task Assessment: Large volume or splash risk? ppe_basics->task_assessment enhanced_ppe Add Enhanced PPE: - Face Shield - Chemical-Resistant Apron task_assessment->enhanced_ppe Yes proceed Proceed with Caution task_assessment->proceed No enhanced_ppe->proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses every interaction with the chemical, from weighing to waste disposal.

Handling Protocol
  • Preparation : Before handling, ensure eyewash stations and safety showers are accessible and unobstructed.[8] Designate a specific area within the fume hood for your work.

  • Weighing : Handle the solid compound in the fume hood to avoid inhalation of fine particulates. Use a disposable weigh boat and clean the balance area thoroughly after use.

  • Dissolving : When preparing solutions, always add the acid to the solvent slowly; never the other way around.[11] This prevents a potentially violent exothermic reaction and splashing.

  • Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[2][8][18] Furan-containing compounds may be light-sensitive and can form peroxides upon exposure to air and light, so storage in a dark, airtight container is recommended.[1][3][18] Mark the container with the date it was received and opened.[18]

  • General Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[11][12][16] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][16][19]

Spill Response
  • Minor Spill (in fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][8]

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood) or any spill with fire/injury :

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm.

    • Call your institution's emergency response number.

    • Do not attempt to clean up a large spill yourself.[20]

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound. Never dispose of this chemical down the drain.[1]

  • Classification : Treat all waste containing (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (including contaminated solids and solutions) as hazardous waste.[15][18]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][15]

  • Containment : Collect waste in a designated, chemically compatible, and leak-proof container with a secure lid.[1][15][18]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Irritant," "Flammable").[15][18]

  • Storage and Pickup : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for proper disposal.[1][15][18]

Waste Disposal Workflow

This diagram outlines the required steps for the safe disposal of chemical waste.

Waste_Disposal start Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate contain Use designated, compatible container segregate->contain label_waste Label container: 'Hazardous Waste' + Chemical Name + Hazards contain->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Standard operating procedure for hazardous waste disposal.

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][18] Seek medical attention if irritation persists.[16]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[16]

  • Inhalation : Move the individual to fresh air.[5][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[17]

This guide is intended to build a deep foundation of trust by providing value beyond the product itself. Your safety is paramount. Always consult your institution's specific Chemical Hygiene Plan and EHS department to ensure full compliance with local regulations.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Proper Disposal of 2-Ethynylfuran: A Guide for Laboratory Professionals. Benchchem.
  • (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid Safety Data Sheet. AK Scientific, Inc.
  • Standard Operating Procedure for the use of Furan. Western Carolina University.
  • Acetic Acid Safety Data Sheet.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.
  • Furan - Organic Syntheses Procedure. Organic Syntheses.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • 2-(Benzofuran-6-yl)acetic acid Safety Data Sheet. CymitQuimica.
  • ACETIC ACID, 5 PERCENT (W/V) AQUEOUS SOLUTION Safety Data Sheet. Medline.
  • General Chemical Safety Guidelines. UC San Diego Blink.
  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Manager.
  • 1H-Indole-2-carboxylic acid Safety Data Sheet. Fisher Scientific.
  • Cefixime Safety Data Sheet. Spectrum Chemical.
  • 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid Safety Data Sheet. ChemScene.
  • Benzo[b]furan-2-boronic acid Safety Data Sheet. Fisher Scientific.
  • Furan-2-acetic acid, 97% Safety Data Sheet. Fisher Scientific.
  • Acetic Acid Material Safety Data Sheet.

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